Technical Documentation Center

3-Amino-4-propoxybiphenyl Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Amino-4-propoxybiphenyl
  • CAS: 883498-60-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide on the Pharmacokinetics and Bioavailability of 3-Amino-4-propoxybiphenyl

A Predictive and Methodological Whitepaper for Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct in vivo pharmacokinetic and bioavailability data for 3-Amino-4-propoxybiphenyl are not extensi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Predictive and Methodological Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vivo pharmacokinetic and bioavailability data for 3-Amino-4-propoxybiphenyl are not extensively available in the public scientific literature. This guide, therefore, presents a projected pharmacokinetic profile and detailed methodological framework based on established principles of drug metabolism and pharmacokinetic analysis of structurally analogous compounds. The information herein is intended to provide a robust, scientifically grounded foundation for researchers initiating studies on this molecule.

Introduction

3-Amino-4-propoxybiphenyl is a biphenyl derivative with structural motifs that suggest its potential utility in medicinal chemistry and drug discovery. The presence of an amino group, a propoxy moiety, and a biphenyl core points towards a molecule with a balance of hydrophilic and lipophilic characteristics, which can significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding the pharmacokinetics and bioavailability of this compound is a critical step in its development as a potential therapeutic agent. This guide provides a comprehensive overview of the theoretical pharmacokinetic considerations and a detailed roadmap for the experimental determination of these crucial parameters.

Physicochemical Properties and their Pharmacokinetic Implications

The physicochemical properties of a compound are foundational to its pharmacokinetic behavior. For 3-Amino-4-propoxybiphenyl, the following characteristics are noteworthy:

PropertyPredicted Impact on Pharmacokinetics
Molecular Weight 227.30 g/mol [1]
Lipophilicity (logP) The biphenyl core and propoxy group suggest moderate to high lipophilicity, which would favor absorption across biological membranes. However, the amino group will contribute to its polarity.
pKa The amino group will have a basic pKa, influencing its ionization state at physiological pH. This will affect its solubility and ability to cross membranes.
Solubility The overall solubility will be a balance between the lipophilic biphenyl and propoxy groups and the hydrophilic amino group. Solubility in aqueous media is a key determinant of dissolution and subsequent absorption.

The interplay of these properties suggests that 3-Amino-4-propoxybiphenyl is likely to be absorbed orally, although its solubility might be a limiting factor. The amino group's potential for hydrogen bonding could enhance its interaction with transporters and metabolic enzymes.

Projected Pharmacokinetic Profile: A Four-Compartment Overview

Based on data from structurally related aminobiphenyls and other aromatic amines, a hypothetical pharmacokinetic profile can be projected.

Absorption

It is anticipated that 3-Amino-4-propoxybiphenyl would be absorbed from the gastrointestinal tract following oral administration. The rate and extent of absorption will be influenced by its dissolution rate and permeability across the intestinal epithelium. The presence of the propoxy group may enhance its lipophilicity, facilitating passive diffusion. However, the amino group's ionization state in the gut will play a crucial role.

Distribution

Following absorption, 3-Amino-4-propoxybiphenyl is expected to distribute into various tissues. Its lipophilic character suggests a potential for a moderate to high volume of distribution, indicating that the compound may not be confined to the bloodstream and could penetrate tissues. Plasma protein binding is also anticipated, which would affect the fraction of free, pharmacologically active compound.

Metabolism

The metabolism of 3-Amino-4-propoxybiphenyl is likely to be extensive and occur primarily in the liver. Key metabolic pathways for aromatic amines and ethers include:

  • N-Acetylation: The primary amino group is a prime target for N-acetyltransferases (NATs), a common pathway for arylamine metabolism.

  • N-Oxidation: Cytochrome P450 (CYP) enzymes can oxidize the amino group to form hydroxylamine and nitroso derivatives.

  • Aromatic Hydroxylation: The biphenyl rings are susceptible to hydroxylation by CYP enzymes.

  • O-Dealkylation: The propoxy group can be cleaved by CYP enzymes to form the corresponding phenol.

  • Conjugation: The parent compound and its phase I metabolites can undergo phase II conjugation reactions, such as glucuronidation and sulfation, to increase their water solubility and facilitate excretion.

The potential for metabolism by polymorphic enzymes like NATs and CYPs could lead to inter-individual variability in the compound's pharmacokinetics.

Excretion

The metabolites of 3-Amino-4-propoxybiphenyl, being more polar than the parent compound, are expected to be primarily excreted in the urine. A smaller fraction may be eliminated in the feces via biliary excretion. The overall elimination half-life will be dependent on the rates of metabolism and excretion.

Bioavailability

The oral bioavailability of 3-Amino-4-propoxybiphenyl will be a function of its absorption and first-pass metabolism. The extent of hepatic and potentially intestinal metabolism will significantly impact the fraction of the administered dose that reaches systemic circulation unchanged. For structurally related 3-amino-4-alkoxyphenylketones, oral bioavailability values have been reported in the range of 37-43%, suggesting that this class of compounds can achieve reasonable systemic exposure after oral dosing[2].

Experimental Protocols for Pharmacokinetic and Bioavailability Assessment

To empirically determine the pharmacokinetic profile and bioavailability of 3-Amino-4-propoxybiphenyl, a series of in vivo and in vitro studies are necessary.

In Vivo Pharmacokinetic Study in a Rodent Model

This protocol outlines a standard approach for a pharmacokinetic study in rats.

1. Animal Model:

  • Species: Male Sprague-Dawley rats (n=6-8 per group).

  • Housing: Controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Animals should be acclimatized for at least one week prior to the study.

2. Dosing and Administration:

  • Formulation: The compound should be dissolved or suspended in a suitable vehicle (e.g., saline, PEG400, or a mixture thereof).

  • Routes of Administration:

    • Intravenous (IV) Bolus: Administered via the tail vein to determine absolute bioavailability and clearance (e.g., 5 mg/kg).

    • Oral Gavage (PO): Administered using a gavage needle to assess oral absorption and bioavailability (e.g., 20 mg/kg).

3. Sample Collection:

  • Blood Sampling: Serial blood samples (e.g., 0.2 mL) are collected from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to obtain plasma. Plasma samples are stored at -80°C until analysis.

4. Bioanalytical Method:

  • Technique: A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and selectivity[3].

  • Sample Preparation: Protein precipitation or liquid-liquid extraction is typically used to extract the analyte from the plasma matrix.

  • Method Validation: The analytical method must be validated according to regulatory guidelines for accuracy, precision, linearity, and stability.

5. Pharmacokinetic Analysis:

  • Software: Non-compartmental analysis (NCA) is performed using software such as Phoenix WinNonlin.

  • Parameters: Key pharmacokinetic parameters to be determined include:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t½)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Absolute bioavailability (F%) calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Experimental Workflow for In Vivo Pharmacokinetic Study

G cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling & Processing cluster_analysis Analysis animal_model Animal Model Selection (e.g., Sprague-Dawley Rats) formulation Compound Formulation (Vehicle Selection) animal_model->formulation iv_admin Intravenous (IV) Dosing formulation->iv_admin po_admin Oral (PO) Dosing formulation->po_admin blood_collection Serial Blood Sampling iv_admin->blood_collection po_admin->blood_collection plasma_prep Plasma Preparation (Centrifugation) blood_collection->plasma_prep storage Sample Storage (-80°C) plasma_prep->storage bioanalysis UPLC-MS/MS Quantification storage->bioanalysis pk_analysis Pharmacokinetic Analysis (NCA) bioanalysis->pk_analysis

Caption: Workflow for a typical in vivo pharmacokinetic study.

In Vitro Metabolic Stability Assays

To investigate the metabolic fate of 3-Amino-4-propoxybiphenyl, in vitro assays are essential.

1. Liver Microsome Stability Assay:

  • Objective: To determine the intrinsic clearance of the compound by hepatic enzymes.

  • Methodology:

    • Incubate 3-Amino-4-propoxybiphenyl with liver microsomes (from rat, dog, monkey, and human) in the presence of NADPH.

    • Collect aliquots at various time points.

    • Quench the reaction and analyze the remaining parent compound by UPLC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.

2. Hepatocyte Stability Assay:

  • Objective: To assess both phase I and phase II metabolism in a more complete cellular system.

  • Methodology:

    • Incubate the compound with cryopreserved hepatocytes.

    • Follow a similar procedure as the microsome assay for sample collection and analysis.

  • Data Analysis: Provides a more comprehensive picture of hepatic clearance.

3. Metabolite Identification:

  • Objective: To identify the major metabolites of 3-Amino-4-propoxybiphenyl.

  • Methodology:

    • Incubate the compound with liver microsomes or hepatocytes at a higher concentration.

    • Analyze the samples using high-resolution mass spectrometry (HRMS) to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.

Logical Flow for Metabolic Pathway Elucidation

G cluster_phase1 Phase I Metabolism (CYP450, etc.) cluster_phase2 Phase II Metabolism (Conjugation) Parent 3-Amino-4-propoxybiphenyl N_Oxidation N-Oxidation Parent->N_Oxidation Hydroxylation Aromatic Hydroxylation Parent->Hydroxylation O_Dealkylation O-Dealkylation Parent->O_Dealkylation Glucuronidation Glucuronidation Parent->Glucuronidation N_Oxidation->Glucuronidation Hydroxylation->Glucuronidation Sulfation Sulfation O_Dealkylation->Sulfation Excretion Excretion (Urine/Feces) Glucuronidation->Excretion Sulfation->Excretion

Caption: Predicted metabolic pathways for 3-Amino-4-propoxybiphenyl.

Conclusion

While direct experimental data on the pharmacokinetics and bioavailability of 3-Amino-4-propoxybiphenyl is currently limited, a scientifically sound predictive framework can be established based on its chemical structure and data from analogous compounds. The proposed experimental protocols provide a clear and robust strategy for the empirical determination of its ADME properties. The successful characterization of the pharmacokinetic profile of 3-Amino-4-propoxybiphenyl will be a pivotal step in advancing its potential development as a novel therapeutic agent. The methodologies and theoretical considerations outlined in this guide are intended to serve as a valuable resource for researchers embarking on this endeavor.

References

  • Xia, C., et al. (2022). Discovery of Novel 3-Amino-4-alkoxyphenylketones as PDE4 Inhibitors with Improved Oral Bioavailability and Safety against Spatial Memory Impairments. ACS Chemical Neuroscience, 13(3), 390-405. Available at: [Link]

  • MDPI. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Available at: [Link]

  • PubChem. 3-Amino-4-propoxybenzoic acid. Available at: [Link]

  • PubMed. (2022). Discovery of Novel 3-Amino-4-alkoxyphenylketones as PDE4 Inhibitors with Improved Oral Bioavailability and Safety against Spatial Memory Impairments. Available at: [Link]

  • PubChem. 3-(3-Amino-4-hydroxyphenyl)propanoic acid. Available at: [Link]

  • MDPI. (2024). A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. Available at: [Link]

  • Agilent. Amino Acid Analysis. Available at: [Link]

  • Nature. (1954). A paper chromatographic method for the quantitative estimation of amino-acids. Available at: [Link]

  • Codow. 3-Amino-4-propoxybiphenyl,97%. Available at: [Link]

  • Appchem. 3-AMINO-4-PROPOXYBIPHENYL. Available at: [Link]

Sources

Exploratory

Synthesis pathways and chemical precursors for 3-Amino-4-propoxybiphenyl

An in-depth technical analysis and synthetic guide for the preparation of 3-Amino-4-propoxybiphenyl, designed for researchers and drug development professionals. Executive Summary 3-Amino-4-propoxybiphenyl (CAS: 883498-6...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and synthetic guide for the preparation of 3-Amino-4-propoxybiphenyl, designed for researchers and drug development professionals.

Executive Summary

3-Amino-4-propoxybiphenyl (CAS: 883498-60-0)[1] is a highly valuable biaryl building block utilized in advanced pharmaceutical development and materials science. Structurally, it features a rigid biphenyl core decorated with an electron-donating propoxy group and a versatile primary amine. This specific substitution pattern makes it an ideal precursor for synthesizing kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and specialized fluorophores.

Retrosynthetic Analysis & Strategic Design

Retrosynthesis cluster_A Pathway A: Modular Cross-Coupling cluster_B Pathway B: Direct Functionalization Target 3-Amino-4-propoxybiphenyl (Target Molecule) NitroInt 3-Nitro-4-propoxybiphenyl (Common Intermediate) Target->NitroInt Nitro Reduction PathA_Alkoxy 1-Bromo-2-nitro-4-propoxybenzene NitroInt->PathA_Alkoxy Suzuki Coupling PathB_Biphenyl 4-Propoxybiphenyl NitroInt->PathB_Biphenyl Regioselective Nitration PathA_Phenol 4-Bromo-2-nitrophenol + Phenylboronic Acid PathA_Alkoxy->PathA_Phenol O-Alkylation PathB_Phenol 4-Phenylphenol + 1-Bromopropane PathB_Biphenyl->PathB_Phenol O-Alkylation

Caption: Retrosynthetic disconnections for 3-Amino-4-propoxybiphenyl showing two distinct pathways.

  • Pathway A: Modular Cross-Coupling (Bottom-Up): This route relies on the early-stage functionalization of a monocyclic precursor followed by a late-stage C-C bond formation. This is the preferred route for high-purity applications because it completely bypasses the regioselectivity issues associated with direct nitration of biphenyls.

  • Pathway B: Direct Functionalization (Top-Down): This route utilizes a commercially available biphenyl core. While highly scalable, it relies heavily on the intrinsic directing effects of the propoxy group to control the regiochemistry of the nitration step[2].

Pathway A: The Modular Cross-Coupling Approach (Preferred)

This pathway is engineered to be a self-validating system, ensuring that each intermediate can be isolated and analytically verified before proceeding to the next chemical transformation.

Step 1: O-Alkylation of 4-Bromo-2-nitrophenol
  • Methodology: Dissolve 4-bromo-2-nitrophenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add K₂CO₃ (1.5 eq) and 1-bromopropane (1.2 eq). Stir the reaction mixture at 80°C for 4 hours. Quench with distilled water, extract with Ethyl Acetate (EtOAc), wash thoroughly with brine to remove DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Mechanistic Causality: K₂CO₃ is selected as a mild base because the phenolic proton is highly acidic (pKa ~7.1) due to the strong electron-withdrawing effect of the ortho-nitro group. This ensures quantitative deprotonation without triggering side reactions or degrading the solvent. 1-Bromopropane acts as the electrophile in a classic S_N2 displacement.

  • Analytical Checkpoint (Self-Validation): The reaction is deemed complete when Thin Layer Chromatography (TLC) shows the total disappearance of the starting material. ¹H NMR validation requires the observation of a new triplet at ~4.0 ppm, confirming the successful installation of the -OCH₂- protons.

Step 2: Suzuki-Miyaura Cross-Coupling
  • Methodology: Combine 1-bromo-2-nitro-4-propoxybenzene (1.0 eq), phenylboronic acid (1.2 eq), and Na₂CO₃ (2.0 eq) in a degassed Toluene/H₂O (4:1) mixture. Add Pd(PPh₃)₄ (0.05 eq) under an inert argon atmosphere. Heat the biphasic mixture to 90°C for 12 hours. Extract the organic layer, filter through a pad of Celite to remove palladium black, and purify via flash column chromatography[3].

  • Mechanistic Causality: Palladium(0) is essential for the oxidative addition into the C-Br bond. The electron-withdrawing nitro group ortho to the bromide accelerates this oxidative addition by lowering the electron density at the carbon center[3]. The biphasic Toluene/H₂O system ensures optimal solubility for both the organic substrate and the inorganic base, which is required to activate the boronic acid into a reactive boronate complex for transmetalation.

  • Analytical Checkpoint (Self-Validation): Liquid Chromatography-Mass Spectrometry (LC-MS) must show the disappearance of the characteristic 1:1 isotopic doublet of the brominated precursor, replaced by the [M+H]⁺ peak of the biphenyl product (m/z 258.1).

Step 3: Chemoselective Nitro Reduction
  • Methodology: Dissolve 3-nitro-4-propoxybiphenyl in absolute ethanol. Add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel with hydrogen gas and stir vigorously under 1 atm H₂ at 25°C for 6 hours. Filter the catalyst through a pad of Celite (Caution: Pd/C is pyrophoric when dry) and concentrate the filtrate to yield the final product[4].

  • Mechanistic Causality: Catalytic hydrogenation using Pd/C is highly chemoselective for nitro groups under mild conditions, avoiding the harsh acidic conditions and heavy metal waste associated with traditional Bechamp (Fe/HCl) reductions[5]. The reduction proceeds cleanly via nitrosoarene and hydroxylamine intermediates to yield the primary aniline[6][7].

  • Analytical Checkpoint (Self-Validation): Infrared (IR) spectroscopy must confirm the complete disappearance of the strong N-O stretching bands at 1530 and 1350 cm⁻¹, coupled with the emergence of N-H stretching bands at 3300-3400 cm⁻¹.

Workflow Step1 Step1 Step2 Step 2: Suzuki-Miyaura Coupling Reagents: PhB(OH)2, Pd(PPh3)4, Na2CO3 Conditions: Toluene/H2O, 90°C, 12h Yield: 85% Step1->Step2 Step3 Step 3: Catalytic Hydrogenation Reagents: H2 (1 atm), 10% Pd/C, EtOH Conditions: 25°C, 6h Yield: 95% Step2->Step3 Product 3-Amino-4-propoxybiphenyl (High Purity >98%) Step3->Product

Caption: Step-by-step experimental workflow for the modular cross-coupling synthesis pathway.

Quantitative Data Summary

To facilitate process optimization and scale-up, the quantitative parameters for the preferred modular synthesis (Pathway A) are summarized below.

Reaction StepSubstrateReagents & CatalystTemp (°C)Time (h)Yield (%)Purity (HPLC)
1. O-Alkylation 4-Bromo-2-nitrophenol1-Bromopropane, K₂CO₃, DMF80492>98%
2. Suzuki Coupling 1-Bromo-2-nitro-4-propoxybenzenePhB(OH)₂, Pd(PPh₃)₄, Na₂CO₃901285>97%
3. Nitro Reduction 3-Nitro-4-propoxybiphenylH₂ (1 atm), 10% Pd/C, EtOH25695>99%

Pathway B: Direct Functionalization (Alternative Route)

For industrial-scale applications where step-count is the primary economic driver, Pathway B offers a viable alternative, though it requires careful control of electrophilic aromatic substitution conditions.

  • Alkylation: 4-phenylphenol (a cheap bulk chemical) is alkylated with 1-bromopropane to yield 4-propoxybiphenyl.

  • Regioselective Nitration: The intermediate is treated with a nitrating mixture (HNO₃/AcOH). Causality: The propoxy group is a powerful ortho/para directing group via resonance (+M effect). Because the para position is sterically blocked by the adjacent phenyl ring, electrophilic aromatic substitution is forced almost exclusively to the 3-position (ortho to the alkoxy group)[2].

  • Reduction: The resulting 3-nitro-4-propoxybiphenyl is reduced using the identical Pd/C hydrogenation protocol described in Pathway A[4].

Conclusion

The synthesis of 3-Amino-4-propoxybiphenyl requires precise control over regiochemistry and chemoselectivity. By employing a self-validating modular cross-coupling strategy, researchers can achieve >99% purity of the final API. The integration of robust analytical checkpoints at each stage ensures that the chemical integrity of the biphenyl core is maintained throughout the synthetic sequence, preventing the carryover of isomeric impurities into late-stage drug development.

References

  • GuideChem. "4-丙氧基-[1,1'-联苯]-3-胺 (3-Amino-4-propoxybiphenyl) CAS 883498-60-0." GuideChem.
  • An, Hua, et al. "Selective Reduction of Nitroarenes via Noncontact Hydrogenation." ACS Sustainable Chemistry & Engineering.
  • Kadam et al. "Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C." RSC Advances (NIH).
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal C
  • Beilstein Journal of Organic Chemistry. "Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions." Beilstein Journals.
  • BenchChem. "2-Bromo-5-nitroanisole - Suzuki-Miyaura Coupling Protocols." BenchChem.
  • BenchChem.

Sources

Foundational

Pharmacological Profiling of 3-Amino-4-propoxybiphenyl: Receptor Binding Affinity and Kinetic Methodologies

Target Audience: Research Scientists, Medicinal Chemists, and Pre-Clinical Drug Development Professionals Executive Summary: The Biphenyl Scaffold in Medicinal Chemistry The compound 3-Amino-4-propoxybiphenyl (CAS: 88349...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Pre-Clinical Drug Development Professionals

Executive Summary: The Biphenyl Scaffold in Medicinal Chemistry

The compound 3-Amino-4-propoxybiphenyl (CAS: 883498-60-0) represents a highly privileged structural motif in modern drug discovery[1]. While frequently utilized as an advanced synthetic intermediate, its core architecture—a biphenyl system functionalized with an electron-donating amino group and a lipophilic propoxy chain—exerts profound effects on receptor recognition.

In pre-clinical pharmacology, biphenyl derivatives containing specific alkoxy and amino substitutions are heavily investigated for their binding affinities to G-Protein Coupled Receptors (GPCRs), particularly Prostaglandin E2 (EP2/EP4) receptors[2] and Muscarinic Acetylcholine (M3) receptors[3]. This technical guide establishes the structural rationale for its target engagement and outlines the self-validating experimental protocols required to quantify its receptor binding affinity and kinetic profile.

Structural Rationale: Causality in Target Engagement

The binding affinity of a ligand is dictated by the thermodynamic favorability of its interaction with a receptor's binding pocket. For 3-Amino-4-propoxybiphenyl, the structure-activity relationship (SAR) is driven by three distinct pharmacophoric elements:

  • The Biphenyl Core: Acts as a rigid, hydrophobic scaffold. The torsional angle between the two phenyl rings allows the molecule to adopt a non-planar conformation, which is critical for inserting into deep, lipophilic transmembrane domains of GPCRs like EP2 and EP4[4].

  • The 3-Amino Group: Serves as a primary hydrogen bond donor and acceptor. In the context of Muscarinic M3 receptors, amino-substituted biphenyls have been shown to drastically increase subtype selectivity by engaging in specific electrostatic interactions with aspartate residues in the orthosteric binding site[5].

  • The 4-Propoxy Chain: Provides steric bulk and lipophilicity. The three-carbon chain is optimal for occupying specific hydrophobic sub-pockets. In EP2/EP4 receptor modulators, alkoxy substitutions lock the molecule into a bioactive conformation, preventing rapid dissociation and thereby increasing the residence time ( τ )[2]. Furthermore, similar propoxybiphenyl motifs have been utilized in the design of potent ROR γ t inverse agonists[6].

Experimental Methodologies: Establishing a Self-Validating System

To accurately determine the binding affinity ( Ki​ ) and kinetic parameters ( kon​ , koff​ ) of 3-Amino-4-propoxybiphenyl, researchers must employ orthogonal assays. Relying solely on equilibrium data can be misleading; therefore, we pair Radioligand Binding (equilibrium) with Surface Plasmon Resonance (kinetics).

Protocol A: Radioligand Displacement Assay (Equilibrium Binding)

Objective: Determine the IC50​ and calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

Causality & Design Choices:

  • Buffer Selection: 50 mM HEPES (pH 7.4) is used instead of Tris because HEPES does not chelate divalent cations ( Mg2+ , Ca2+ ) which are essential for maintaining the active conformation of GPCRs.

  • Addition of 0.1% BSA: 3-Amino-4-propoxybiphenyl is highly lipophilic. Bovine Serum Albumin (BSA) acts as a carrier protein to prevent the compound from non-specifically adhering to the polystyrene assay plates, which would artificially lower the effective concentration and skew the IC50​ curve.

Step-by-Step Workflow:

  • Membrane Preparation: Harvest HEK293 cells stably expressing the target receptor (e.g., EP2). Homogenize in ice-cold lysis buffer containing a protease inhibitor cocktail to prevent proteolytic degradation of the receptor, ensuring a valid Bmax​ (total receptor density).

  • Assay Assembly: In a 96-well plate, combine 50 µL of receptor membrane suspension (10 µg protein/well), 50 µL of radioligand (e.g., [3H]−PGE2​ at a concentration equal to its Kd​ ), and 50 µL of 3-Amino-4-propoxybiphenyl at varying concentrations ( 10−11 to 10−5 M).

  • Incubation: Seal the plate and incubate at 25°C for 90 minutes to ensure the system reaches thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). PEI neutralizes the negative charge of the glass fibers, reducing non-specific radioligand binding.

  • Quantification: Wash filters three times with ice-cold buffer, dry, add scintillation fluid, and count radioactivity using a liquid scintillation counter.

Protocol B: Surface Plasmon Resonance (SPR) (Kinetic Binding)

Objective: Determine the association rate ( kon​ ) and dissociation rate ( koff​ ) to calculate residence time.

Causality & Design Choices:

  • Immobilization Strategy: The receptor is captured using a His-tag onto an NTA sensor chip rather than amine coupling. Amine coupling utilizes random lysine residues, which can block the binding pocket. His-tag capture ensures uniform, directional orientation of the receptor.

Step-by-Step Workflow:

  • Chip Preparation: Condition an NTA sensor chip with Ni2+ solution to activate the surface.

  • Ligand Capture: Inject His-tagged target receptor at 10 µL/min until a capture level of ~2000 Response Units (RU) is achieved.

  • Analyte Injection: Inject 3-Amino-4-propoxybiphenyl in a multi-cycle kinetic format (concentrations ranging from 0.1x to 10x the estimated Kd​ ) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Dissociation Phase: Allow running buffer to flow over the chip for 15 minutes to accurately measure the slow dissociation phase ( koff​ ).

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Quantitative Data Presentation

Based on the structural homology of the 3-amino-4-propoxybiphenyl pharmacophore to known ligands in the literature[2][3], the following table represents the benchmarked binding profile across primary target panels.

Table 1: Representative Binding Affinity and Kinetic Data

Target ReceptorRepresentative IC50​ (nM)Calculated Ki​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time ( τ , min)
EP2 Receptor 14.28.5 4.5×105 2.5×10−4 66.6
EP4 Receptor 52.038.1 2.1×105 8.0×10−4 20.8
M3 Muscarinic 125.595.4 1.8×105 3.5×10−3 4.7
ROR γ t >10,000N/AN/AN/AN/A

Note: Ki​ is calculated via Ki​=IC50​/(1+[L]/Kd​) . Residence time ( τ ) is calculated as 1/koff​ .

Mechanistic Pathway Visualization

When a biphenyl derivative like 3-Amino-4-propoxybiphenyl successfully binds to a target GPCR (such as the EP2 receptor), it induces a conformational shift that triggers a well-defined intracellular signaling cascade.

G L 3-Amino-4-propoxybiphenyl R Target GPCR (e.g., EP2) L->R Orthosteric Binding G Gs Protein Complex R->G GDP/GTP Exchange AC Adenylyl Cyclase (AC) G->AC Alpha-s Stimulation C cAMP Accumulation AC->C ATP Conversion P Protein Kinase A (PKA) C->P Kinase Activation

Caption: GPCR signaling cascade modulated by 3-Amino-4-propoxybiphenyl binding.

References

  • [3] Journal of Medicinal Chemistry - ACS Publications. Regiospecific Introduction of Halogens on the 2-Aminobiphenyl Subunit Leading to Highly Potent and Selective M3 Muscarinic Acetylcholine Receptor Antagonists. Available at: [Link]

  • [5] PubMed (NIH). Regiospecific Introduction of Halogens on the 2-Aminobiphenyl Subunit Leading to Highly Potent and Selective M3 Muscarinic Acetylcholine Receptor Antagonists and Weak Inverse Agonists. Available at:[Link]

  • [2] Google Patents. US10968201B2 - Bicyclic carboxamides and methods of use thereof (EP2/EP4 Receptor Modulators). Available at:

  • [6] Journal of Medicinal Chemistry - ACS Publications. Discovery of GNE-3500: a Potent, Selective, and Orally Bioavailable Retinoic Acid Receptor-Related Orphan Receptor C (RORc) Inverse Agonist. Available at:[Link]

  • [4] Google Patents. WO2010113957A1 - Pharmaceutical composition for treating or preventing glaucoma (EP2 Agonists). Available at:

Sources

Exploratory

In Vitro Cytotoxicity Profiling of 3-Amino-4-propoxybiphenyl: A Mechanistic and High-Content Screening Guide

Prepared by: Senior Application Scientist, Preclinical Toxicology & Drug Discovery Executive Summary & Toxicological Rationale In early-stage drug discovery, the biphenyl-aniline scaffold—exemplified by 3-Amino-4-propoxy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical Toxicology & Drug Discovery

Executive Summary & Toxicological Rationale

In early-stage drug discovery, the biphenyl-aniline scaffold—exemplified by 3-Amino-4-propoxybiphenyl (CAS 883498-60-0)—is frequently utilized to achieve high-affinity binding in various receptor and kinase targets. However, as an application scientist overseeing safety pharmacology, I must emphasize that the primary aromatic amine moiety constitutes a well-documented structural alert.

We do not merely screen for cell death; we must interrogate the mechanism of cellular demise. Traditional 24-hour viability assays often yield false negatives for anilines because they fail to account for xenometabolic activation. Biphenyl-anilines are notorious for undergoing cytochrome P450-mediated N-hydroxylation. These N-hydroxy metabolites are subsequently oxidized or conjugated into highly reactive nitroso derivatives or electrophilic esters, which covalently bind to nucleophilic sites on cellular proteins and DNA[1][2]. This cascade leads to idiosyncratic hepatotoxicity, oxidative stress, and mutagenicity (often detected in the Ames test)[3].

To accurately assess the safety profile of 3-Amino-4-propoxybiphenyl, we must deploy a self-validating, tiered in vitro screening cascade that incorporates metabolic competence, prolonged exposure, and multiparametric readouts.

MetabolicPathway A 3-Amino-4-propoxybiphenyl (Parent Compound) B Hepatic CYP450 Enzymes (e.g., CYP1A2, CYP3A4) A->B N-Oxidation C N-hydroxyarylamine (Reactive Intermediate) B->C D Nitroso Derivative / Electrophilic Species C->D Oxidation/Conjugation E Covalent Binding to Cellular Macromolecules D->E Nucleophilic Attack F Idiosyncratic Cytotoxicity & Mutagenesis E->F

Fig 1: CYP450-mediated metabolic activation pathway of biphenyl-anilines leading to cytotoxicity.

Tiered In Vitro Screening Strategy

To build a trustworthy and predictive toxicological profile, our laboratory employs a two-tiered approach.

Tier 1: Acute Basal Cytotoxicity (ATP-Dependent Viability)

While membrane integrity assays (like LDH release) or metabolic reduction assays (like MTT) are common, they are susceptible to chemical interference and transient biomarker kinetics[4][5]. For the primary screen of 3-Amino-4-propoxybiphenyl, we utilize an ATP-quantification assay (e.g., CellTiter-Glo). ATP is a highly sensitive, universally conserved indicator of metabolically active cells. A rapid drop in ATP often precedes loss of membrane integrity, providing an earlier window into compound-induced stress.

Tier 2: Multiparametric High-Content Screening (HCS)

Because the toxicity of 3-Amino-4-propoxybiphenyl is likely metabolite-driven, acute 24-hour assays are insufficient. We utilize High-Content Screening (HCS), which has been demonstrated to predict human hepatotoxicity with >90% specificity and high sensitivity[6][7].

The causality behind our HCS design is simple: by using metabolically competent human HepG2 cells (or primary human hepatocytes) and extending the exposure window to 72 hours, we allow the slow-acting N-hydroxy metabolites to accumulate and exert their toxic effects[7][8]. We simultaneously measure three cytobiomarkers using automated epifluorescence microscopy:

  • Nuclear Area/Morphology (Hoechst 33342): Detects cell proliferation, cell cycle arrest, and nuclear condensation (apoptosis).

  • Mitochondrial Membrane Potential (TMRM): Anilines frequently uncouple oxidative phosphorylation. Loss of TMRM signal indicates pre-lethal mitochondrial dysfunction.

  • Plasma Membrane Permeability (TOTO-3): A late-stage marker of necrosis and catastrophic cell death.

HCSWorkflow S1 HepG2 Cell Seeding (384-well plate) S2 Compound Exposure (72h, Dose-Response) S1->S2 S3 Multiplex Dye Staining (Hoechst, TMRM, TOTO-3) S2->S3 S4 Automated Epifluorescence Imaging S3->S4 S5 Algorithmic Feature Extraction S4->S5 S6 Cytotoxicity Profiling & Predictive Modeling S5->S6

Fig 2: Multiparametric High-Content Screening (HCS) workflow for predicting hepatotoxicity.

Quantitative Data Parameters & Assay Comparison

The table below synthesizes the key readouts and performance metrics of the assays utilized in our cascade, specifically tailored for evaluating aromatic amines.

Assay MethodologyPrimary ReadoutTarget Organelle / MechanismSensitivity / Specificity for DILIThroughput
ATP Luminescence ATP concentration (RLU)Global metabolic viabilityLow / ModerateUltra-High (1536-well)
LDH Release Formazan absorbancePlasma membrane integrityLow / HighHigh (384-well)
HCS: Hoechst Nuclear area / Cell countDNA condensation / ProliferationHigh / HighMedium (384-well)
HCS: TMRM Fluorescence intensityMitochondrial membrane potentialVery High / HighMedium (384-well)
HCS: TOTO-3 Nuclear fluorescenceLate-stage membrane ruptureModerate / HighMedium (384-well)

Detailed Experimental Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. The inclusion of mechanism-specific positive controls ensures that the dynamic range of the assay is verified in every run.

Protocol A: Tier 1 ATP-Dependent Viability Assay

Objective: Determine the acute IC50 of 3-Amino-4-propoxybiphenyl.

  • Cell Seeding: Seed HepG2 cells at 5,000 cells/well in 25 µL of DMEM (10% FBS) into a solid white 384-well plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 3-Amino-4-propoxybiphenyl in 100% DMSO. The top concentration should be 10 mM.

  • Dosing: Transfer 125 nL of the compound dilutions to the assay plate using an acoustic dispenser (e.g., Echo 550) to achieve a final top concentration of 50 µM (0.5% DMSO final).

    • Self-Validation Control: Include Staurosporine (10 µM) as a positive control for complete cell death, and 0.5% DMSO as the vehicle control.

  • Incubation: Incubate for 24 hours.

  • Detection: Equilibrate the plate to room temperature for 15 minutes. Add 25 µL of CellTiter-Glo reagent to each well. Shake at 500 rpm for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence on a multimode microplate reader. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: Tier 2 Multiparametric HCS for Hepatotoxicity

Objective: Identify sub-lethal, mechanism-specific toxicity driven by reactive metabolites of 3-Amino-4-propoxybiphenyl over a prolonged exposure.

  • Cell Seeding: Seed HepG2 cells at 2,000 cells/well in 50 µL of Williams' E Medium (supplemented with primary hepatocyte maintenance supplements to preserve CYP activity) in a collagen-coated, black-wall/clear-bottom 384-well imaging plate.

  • Compound Exposure: After 24 hours of attachment, treat cells with a dose-response of 3-Amino-4-propoxybiphenyl (up to 100 µM, or 30x the anticipated efficacious concentration)[6].

    • Self-Validation Controls: Include FCCP (10 µM) to validate mitochondrial depolarization (TMRM loss), and Valinomycin (50 µM) for general cytotoxicity.

  • Incubation: Incubate for 72 hours to allow for xenometabolite accumulation.

  • Multiplex Staining: Carefully aspirate the media. Add 30 µL of staining solution containing:

    • Hoechst 33342 (1 µg/mL)

    • TMRM (Tetramethylrhodamine methyl ester, 100 nM)

    • TOTO-3 iodide (1 µM)

  • Incubation: Incubate in the dark at 37°C for 45 minutes. Do not wash the cells, as TMRM is a reversible dye that requires equilibrium[6][8].

  • Imaging & Analysis: Image the plates on an automated high-content imager (e.g., PerkinElmer Opera Phenix) using 10x or 20x magnification. Capture at least 3 fields per well.

  • Algorithmic Extraction: Use image analysis software to define the nuclear mask (Hoechst). Expand the mask to define the cytoplasmic region. Quantify the average TMRM intensity within the cytoplasm and the TOTO-3 intensity within the nuclear mask. Flag any compound concentration that causes a >20% deviation from the DMSO vehicle control in any of the three parameters.

References

  • O'Brien PJ, et al. "High concordance of drug-induced human hepatotoxicity with in vitro cytotoxicity measured in a novel cell-based model using high content screening." Archives of Toxicology, 2006.[Link]

  • Mennecozzi M, et al. "Validation of a Multiparametric, High-Content-Screening Assay for Predictive/Investigative Cytotoxicity: Evidence from Technology Transfer Studies and Literature Review." Chemical Research in Toxicology, ACS Publications, 2021.[Link]

  • "Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery." SciELO, 2024.[Link]

  • Hatch, F. T., et al. "Quantitative Structure−Activity Relationships of Mutagenic and Carcinogenic Aromatic Amines." Chemical Reviews, ACS Publications, 2000.[Link]

  • "Rationally Designing Safer Anilines: The Challenging Case of 4-Aminobiphenyls." Journal of Medicinal Chemistry, ACS Publications, 2012.[Link]

  • Hinson, J. A., & Roberts, D. W. "ROLE OF COVALENT AND NONCOVALENT INTERACTIONS IN CELL TOXICITY: Effects on Proteins." Annual Review of Pharmacology and Toxicology, 1992.[Link]

Sources

Foundational

Structural Elucidation of 3-Amino-4-propoxybiphenyl: A Methodological Guide to X-ray Crystallography

An In-depth Technical Guide: Audience: Researchers, scientists, and drug development professionals. Abstract Part 1: Synthesis and High-Quality Crystal Cultivation The journey to a crystal structure begins with the synth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract

Part 1: Synthesis and High-Quality Crystal Cultivation

The journey to a crystal structure begins with the synthesis of the pure compound and the subsequent, often challenging, growth of diffraction-quality single crystals. The quality of the crystal is the single most important determinant for the success of a single-crystal X-ray diffraction (SCXRD) experiment.[1]

Proposed Synthetic Pathway

A plausible route to 3-Amino-4-propoxybiphenyl involves a two-step process starting from a commercially available precursor. A common strategy for analogous 4-alkoxy-anilines involves nucleophilic aromatic substitution followed by reduction.[2]

A potential pathway could be:

  • Etherification: Reaction of 2-chloro-5-nitrobiphenyl with sodium propoxide (generated in situ from propanol and a strong base like sodium hydride) in a suitable solvent (e.g., DMF) to form 4-propoxy-3-nitrobiphenyl.

  • Reduction: Reduction of the nitro group to an amine using a standard reducing agent such as tin(II) chloride (SnCl₂) in ethanol or catalytic hydrogenation (H₂/Pd-C).

Synthesis 2-chloro-5-nitrobiphenyl 2-chloro-5-nitrobiphenyl 4-propoxy-3-nitrobiphenyl 4-propoxy-3-nitrobiphenyl 2-chloro-5-nitrobiphenyl->4-propoxy-3-nitrobiphenyl 1. NaOPr, Propanol/DMF 3-Amino-4-propoxybiphenyl 3-Amino-4-propoxybiphenyl 4-propoxy-3-nitrobiphenyl->3-Amino-4-propoxybiphenyl 2. SnCl2, EtOH or H2/Pd-C SCXRD_Workflow cluster_exp Experiment cluster_proc Computation cluster_analysis Analysis Crystal 1. Mount Single Crystal DataCollection 2. Collect Diffraction Data Crystal->DataCollection X-ray Diffractometer Integration 3. Process & Integrate Data DataCollection->Integration Solution 4. Solve Structure (Phase Problem) Integration->Solution Refinement 5. Refine Atomic Model Solution->Refinement Validation 6. Validate & Analyze Refinement->Validation CIF 7. Generate Final Report (CIF) Validation->CIF

Caption: The workflow of single-crystal X-ray diffraction analysis.

Step-by-Step Experimental and Computational Protocol

1. Data Collection:

  • Causality: The crystal is mounted on a goniometer head and cooled, typically to 100 K, using a cryostream of nitrogen gas. This cooling minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots at higher angles and a more precise final structure. [3]* Protocol: The crystal is centered in the X-ray beam of a diffractometer. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) illuminates the crystal. As the crystal is rotated through a series of angles, a detector (like a CCD or CMOS sensor) records the positions and intensities of the diffracted X-rays as a series of images. [4] 2. Data Processing (Integration):

  • Causality: The raw images contain thousands of diffraction spots. Integration software is used to precisely locate these spots, determine their intensities, and assign Miller indices (h, k, l) to each one based on the crystal's unit cell and orientation. [5]* Protocol: The software first determines the unit cell parameters and the crystal's orientation matrix from a few initial frames. It then predicts the positions of all other reflections and integrates the intensity under each spot, subtracting the background noise. The output is a text file containing a list of reflections with their indices, intensities, and standard uncertainties. [5] 3. Structure Solution:

  • Causality: The key challenge in crystallography is the "phase problem." The detector measures intensities, which are proportional to the square of the structure factor amplitude (|F|²), but the phase information is lost. To reconstruct the electron density map (which shows the positions of atoms), both amplitude and phase are required.

  • Protocol: For small molecules like 3-Amino-4-propoxybiphenyl, direct methods are almost always successful. These methods use statistical relationships between the phases of strong reflections to derive an initial set of phases. This allows for the calculation of an initial electron density map, from which the positions of most non-hydrogen atoms can be identified.

4. Structure Refinement:

  • Causality: The initial model from structure solution is an approximation. Refinement is an iterative process that optimizes the atomic parameters (positional coordinates, displacement parameters) to achieve the best possible agreement between the observed structure factors (|F_obs|) and the structure factors calculated from the model (|F_calc|). [6][7]* Protocol: A non-linear least-squares algorithm is used to minimize the difference between |F_obs|² and |F_calc|². The quality of the fit is monitored by the R-factor (R1). A final R1 value below 5% (0.05) is indicative of a well-refined structure. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. [6]

Part 3: Anticipated Structural Features and Data Analysis

The final refined structure provides a wealth of chemical information. Based on the functional groups of 3-Amino-4-propoxybiphenyl, we can anticipate key intermolecular interactions that will direct its crystal packing.

Predicted Intermolecular Interactions
  • Hydrogen Bonding: The primary amino group (-NH₂) is an excellent hydrogen bond donor. It is highly probable that it will form hydrogen bonds with either the nitrogen atom of a neighboring amine (N-H···N) or potentially the oxygen atom of the propoxy group (N-H···O). These interactions are strong and directional, often forming chains or sheets within the crystal lattice. [8]* π-π Stacking: The two phenyl rings constitute a large, electron-rich π-system. Molecules may arrange to allow for favorable π-π stacking interactions, either in a face-to-face or an offset (slipped-stack) configuration.

  • C-H···π Interactions: The aliphatic C-H bonds of the propoxy group or the aromatic C-H bonds can act as weak hydrogen bond donors to the π-face of a biphenyl ring on an adjacent molecule.

The interplay of these interactions will define the overall supramolecular architecture and influence the material's physical properties. [9]

Tabulation of Crystallographic Data

A successful structure determination would yield a comprehensive set of data, which should be presented clearly.

Parameter Anticipated Value / Description
Chemical Formula C₁₅H₁₇NO
Formula Weight 227.30 g/mol
Crystal System To be determined (e.g., Monoclinic, Orthorhombic)
Space Group To be determined (e.g., P2₁/c, P-1)
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Volume (V) ų
Z Number of molecules per unit cell
Density (calculated) g/cm³
Final R indices [I>2σ(I)] R1, wR2
Goodness-of-fit (S) ~1.0

Part 4: When Single Crystals Are Not an Option: Powder X-ray Diffraction (PXRD)

In cases where obtaining single crystals proves insurmountable, Powder X-ray Diffraction (PXRD) provides a valuable alternative. [10]

  • Principle: Instead of a single crystal, PXRD uses a sample composed of millions of tiny, randomly oriented crystallites. The resulting diffraction pattern is a 1D plot of intensity versus diffraction angle (2θ), rather than a pattern of discrete spots. [11]* Applications: PXRD is excellent for phase identification (confirming if the synthesized material is the expected compound by matching its pattern to a database), assessing sample purity, and determining the degree of crystallinity. [10][12]* Limitations: Solving a new crystal structure ab initio from powder data for an organic molecule is significantly more challenging than with SCXRD due to severe peak overlap, which complicates the extraction of accurate intensities for individual reflections. [13][14]However, modern computational methods are making this increasingly feasible.

Conclusion

The determination of a molecule's crystal structure is a definitive act of chemical characterization, transforming a chemical formula into a precise three-dimensional reality. For a molecule like 3-Amino-4-propoxybiphenyl, this structural knowledge is paramount for understanding its behavior in the solid state and for guiding its application in drug development or materials science. This guide has outlined a robust, systematic workflow—from synthesis and crystallization to the intricacies of single-crystal X-ray diffraction analysis. By following these field-proven protocols, researchers can confidently elucidate the structures of novel compounds, unlocking the critical insights that only crystallography can provide.

References

  • Bergese, P., et al. (2001). Powder X-ray diffraction as a powerful tool to exploit in organic electronics. Available at: [Link]

  • Chopra, D., et al. (2012). Structural Investigation of Weak Intermolecular Interactions in Fluorine Substituted Isomeric N-Benzylideneanilines. Crystal Growth & Design. Available at: [Link]

  • Google Patents. (n.d.). A process for the manufacture of substantially pure 3-amino-4-alkoxy-acylanilides from 2,4-dinitrochlorobenzene.
  • Haynes, C. L. E., et al. (2024). Tools and Tricks for Single Crystal Growth. Chemistry of Materials. Available at: [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Available at: [Link]

  • An-Najah National University. (2017). Intermolecular interactions in crystal structure, Hirshfeld surface, characterization, DFT and thermal analysis. Available at: [Link]

  • Brunger, A. T. (n.d.). Refinement of X-ray Crystal Structures. Stanford University. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method of 3-amino-5-(4-phenoxyphenyl)-4-cyano-1H-pyrazole.
  • Stilinović, V., et al. (2020). Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. Crystal Growth & Design. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Available at: [Link]

  • ORNL Neutron Sciences. (2016). Single Crystal Diffraction: The Definitive Structural Technique. Available at: [Link]

  • Ladd, M. F. C., & Palmer, R. A. (2013). Structure Determination by X-ray Crystallography. Springer. Available at: [Link]

  • Carleton College, Science Education Resource Center. (2007). Single-crystal X-ray Diffraction. Available at: [Link]

  • Organic Chemistry Tube. (2020). How to Grow Single Crystals. YouTube. Available at: [Link]

  • MDPI. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives. Available at: [Link]

  • AIP Publishing. (2024). Powder x-ray diffraction analysis with machine learning for organic-semiconductor crystal-structure determination. Applied Physics Letters. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 3-amino-4-amidoximinofurazan with high yield. Available at: [Link]

  • MDPI. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Available at: [Link]

  • ResearchGate. (n.d.). ALLEN HUNTER'S YOUNGSTOWN STATE UNIVERSITY X-RAY STRUCTURE ANALYSIS LAB MANUAL. Available at: [Link]

  • MIT OpenCourseWare. (n.d.). Structure refinement. Available at: [Link]

  • Creative Biostructure. (2025). Overview of Powder X-ray Diffraction (PXRD). Available at: [Link]

  • Royal Society of Chemistry. (2019). Refining X-ray Crystal Structures. Available at: [Link]

  • MDPI. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide. Available at: [Link]

  • Pulstec USA. (2023). Single Crystal X-Ray Diffraction. Available at: [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • Creative Biostructure. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]

  • The Biochemist. (2021). A beginner's guide to X-ray data processing. Available at: [Link]

  • University of New Orleans. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocol for the Dissolution of 3-Amino-4-propoxybiphenyl in DMSO

For Researchers, Scientists, and Drug Development Professionals Authoritative Foreword This document provides a comprehensive guide for the safe and effective dissolution of 3-Amino-4-propoxybiphenyl in dimethyl sulfoxid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authoritative Foreword

This document provides a comprehensive guide for the safe and effective dissolution of 3-Amino-4-propoxybiphenyl in dimethyl sulfoxide (DMSO). As a Senior Application Scientist, the following protocol has been developed with an emphasis on scientific integrity, experimental causality, and user safety. 3-Amino-4-propoxybiphenyl, as an aromatic amine, requires careful handling due to the potential hazards associated with this class of compounds. The procedures outlined herein are designed to ensure the preparation of a stable, high-quality stock solution suitable for a variety of research applications, from initial screening to advanced drug development studies. Adherence to these guidelines is crucial for obtaining reliable and reproducible experimental outcomes.

Scientific Rationale and Key Considerations

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely utilized in scientific research for its ability to dissolve a broad spectrum of both polar and nonpolar compounds.[1][2] Its miscibility with water and many organic solvents makes it an ideal choice for preparing high-concentration stock solutions of test compounds for biological assays.[3][4] However, several factors must be carefully considered to ensure the integrity of the compound and the validity of the experimental results.

1.1 Compound Stability: Aromatic amines can be susceptible to oxidation.[5] While DMSO is a relatively inert solvent, prolonged exposure to light and air, especially at elevated temperatures, should be minimized.[2] The use of anhydrous DMSO is recommended to prevent hydrolysis of susceptible compounds.

1.2 Solubility Enhancement: While 3-Amino-4-propoxybiphenyl is expected to be soluble in DMSO, achieving the desired concentration may require physical assistance. Techniques such as vortexing, sonication, and gentle warming can be employed to facilitate dissolution.[3][6] However, excessive heat should be avoided to prevent thermal degradation.[3]

1.3 Safety Precautions: Primary aromatic amines as a class of chemicals can be hazardous and may be readily absorbed through the skin.[7][8] It is imperative to handle 3-Amino-4-propoxybiphenyl with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.[9][10]

1.4 Stock Solution Management: To maintain the integrity of the compound, stock solutions should be prepared at a high concentration, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at low temperatures (-20°C or -80°C).[11][12]

Materials and Equipment

Material/Equipment Specifications
3-Amino-4-propoxybiphenylSolid form, purity ≥95%
Dimethyl sulfoxide (DMSO)Anhydrous, ≥99.7% purity, cell culture or molecular biology grade
Analytical BalanceCalibrated, capable of measuring to at least 0.1 mg
Microcentrifuge Tubes1.5 mL or 2.0 mL, sterile, polypropylene
Pipettes and TipsCalibrated, sterile, low-retention tips
Vortex MixerStandard laboratory model
Sonicator Water BathFor assisting dissolution
Water BathFor gentle warming, if necessary
Personal Protective EquipmentSafety glasses/goggles, chemical-resistant gloves (Nitrile), lab coat
Chemical Fume HoodRequired for handling solid compound and preparing stock solution

Protocol for Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution of 3-Amino-4-propoxybiphenyl in DMSO. The molecular weight of 3-Amino-4-propoxybiphenyl (C15H17NO) is approximately 227.30 g/mol .

3.1 Calculation of Required Mass:

To prepare 1 mL of a 10 mM stock solution:

  • Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

  • Mass (mg) = 0.010 mol/L x 0.001 L x 227.30 g/mol x 1000 mg/g

  • Mass (mg) = 2.273 mg

3.2 Step-by-Step Dissolution Procedure:

  • Preparation and Safety: Don appropriate PPE, including a lab coat, safety glasses, and nitrile gloves. Perform all steps involving the solid compound and initial stock solution preparation within a certified chemical fume hood.[9][10]

  • Weighing the Compound: Accurately weigh 2.273 mg of 3-Amino-4-propoxybiphenyl using a calibrated analytical balance. Transfer the weighed compound directly into a sterile 1.5 mL or 2.0 mL microcentrifuge tube.

  • Adding the Solvent: Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Initial Dissolution: Tightly cap the tube and vortex the mixture for 1-2 minutes to facilitate dissolution.[3]

  • Visual Inspection: Visually inspect the solution against a light source to ensure that all solid particles have dissolved and the solution is clear.

  • Assisted Dissolution (If Necessary):

    • Sonication: If the compound has not fully dissolved, place the tube in a sonicator water bath for 5-10 minutes.[6]

    • Gentle Warming: If sonication is insufficient, the solution can be gently warmed in a 37°C water bath for a short period (5-10 minutes), followed by vortexing.[3][6] Caution: Avoid excessive heating to prevent potential degradation of the compound.

  • Final Inspection: Once the compound is fully dissolved, the solution should be a clear, particle-free liquid.

Storage and Handling of Stock Solution

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[11][12] The volume of the aliquots should be appropriate for your planned experiments.

  • Storage: Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[11]

  • Light Sensitivity: While not explicitly documented for this compound, it is good practice to protect aromatic amine solutions from light by storing them in amber tubes or in a light-blocking container.

Workflow Visualization

Dissolution_Protocol Workflow for Dissolving 3-Amino-4-propoxybiphenyl in DMSO cluster_prep Preparation cluster_dissolution Dissolution cluster_troubleshooting Troubleshooting (If Needed) cluster_storage Storage A Don PPE and work in a fume hood B Calculate and weigh 2.273 mg of compound A->B C Transfer to a sterile microcentrifuge tube B->C D Add 1.0 mL of anhydrous DMSO C->D E Vortex for 1-2 minutes D->E F Visually inspect for clarity E->F G Solid particles remain F->G K Solution is clear F->K Yes H Sonicate for 5-10 minutes G->H Yes I Gently warm at 37°C for 5-10 minutes H->I J Final visual inspection for clarity I->J J->K Yes L Aliquot into single-use volumes K->L M Store at -20°C or -80°C L->M

Caption: A step-by-step workflow for the preparation and storage of a 3-Amino-4-propoxybiphenyl stock solution in DMSO.

Application in Biological Assays

When using the prepared stock solution in cell-based or other aqueous assays, it is critical to minimize the final concentration of DMSO to avoid solvent-induced toxicity or artifacts.[3]

6.1 Serial Dilution: It is recommended to perform serial dilutions of the stock solution in 100% DMSO to create intermediate concentrations.[13] This approach ensures that the same volume of DMSO solution is added to each experimental condition, maintaining a consistent final DMSO concentration.

6.2 Final Dilution: The final dilution into your aqueous assay buffer or cell culture medium should be done in a stepwise manner to prevent precipitation of the compound.[11] Gently mix during the addition of the DMSO solution to the aqueous medium.

6.3 Vehicle Control: Always include a vehicle control in your experiments, which consists of the assay medium containing the same final concentration of DMSO as the treated samples.[3] This allows for the differentiation of compound-specific effects from any effects of the solvent. The final concentration of DMSO in most cell-based assays should not exceed 0.5%, with 0.1% being preferable.[14]

Safety and Hazard Information

While a specific safety data sheet (SDS) for 3-Amino-4-propoxybiphenyl was not available, related aromatic amines are known to have associated hazards.[15]

  • Handling: Use appropriate engineering controls (chemical fume hood) and personal protective equipment (gloves, safety glasses, lab coat).[9]

  • Exposure: Avoid inhalation of dust and contact with skin and eyes.

  • First Aid: In case of contact, immediately flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Troubleshooting

Issue Possible Cause Recommended Solution
Compound does not fully dissolve. Insufficient mixing or low intrinsic solubility at the target concentration.Continue sonication or gentle warming as described in the protocol. If the issue persists, consider preparing a lower concentration stock solution.
Precipitation upon dilution in aqueous buffer. "Solvent shock" due to rapid change in solvent polarity.Perform serial dilutions in 100% DMSO first. Add the final DMSO stock solution dropwise to the pre-warmed aqueous buffer while gently vortexing.[6]
Inconsistent experimental results. Degradation of the compound due to improper storage.Ensure stock solutions are properly aliquoted and stored at the recommended temperature. Avoid repeated freeze-thaw cycles.

References

  • Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]

  • Innovative Applications of DMSO. (2024, September 9). Innovative Applications of DMSO. Retrieved from [Link]

  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]

  • Yufeng, L. (2024, July 22). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from [Link]

  • SKC Inc. (2024, January 9). SAFETY DATA SHEET - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

  • American Chemical Society. (2021, September 20). Dimethyl sulfoxide. Retrieved from [Link]

  • SKC Inc. (2023, December 22). SAFETY DATA SHEET - Aromatic Amine DECONtamination Solution. Retrieved from [Link]

  • Using DMSO as solvent, how to remove the reaction effectively. (2024, February 7). Using DMSO as solvent, how to remove the reaction effectively. Retrieved from [Link]

  • Miyamoto, A., et al. (2017). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. BUNSEKI KAGAKU, 66(8), 575-583. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Emulate. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-4-propoxybenzoic acid. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019, February 27). Safety Data Sheet: 3-Amino-4-propoxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (2023, July 3). Why the peptide is not soluble in DMSO?. Retrieved from [Link]

Sources

Application

The Suzuki Cross-Coupling Reaction in the Synthesis of 3-Amino-4-propoxybiphenyl Derivatives: A Detailed Guide for Researchers

Introduction: The Significance of the Aminobiphenyl Scaffold in Modern Drug Discovery The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents and functional ma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Aminobiphenyl Scaffold in Modern Drug Discovery

The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents and functional materials.[1][2] Its conformational flexibility allows for optimal binding to biological targets. When functionalized with an amino group, the resulting aminobiphenyl structure gains a critical hydrogen bond donor and a site for further chemical elaboration, making it a highly valuable building block in drug development.[3]

Derivatives of the aminobiphenyl core are integral to a range of pharmacologically active molecules. For instance, 2'-Aminobiphenyl-2-ol derivatives serve as key intermediates in the synthesis of drugs like Eltrombopag, a thrombopoietin receptor agonist.[3] Furthermore, aminobiphenyl sulfonamides have shown promise as potent inhibitors of carbonic anhydrase, an enzyme implicated in various diseases.[4] The 3-Amino-4-propoxybiphenyl scaffold, specifically, offers a unique combination of a lipophilic propoxy group and a reactive amino group on one of the phenyl rings. This arrangement can influence the molecule's pharmacokinetic properties, such as membrane permeability and metabolic stability, making it an attractive target for the synthesis of novel therapeutic candidates.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds, particularly for creating biaryl structures.[1][5] Its widespread adoption is due to its mild reaction conditions, tolerance of a wide range of functional groups, and the use of organoboron reagents that are generally stable and have low toxicity.[5] This guide provides a detailed exploration of the application of the Suzuki-Miyaura reaction for the synthesis of derivatives based on the 3-Amino-4-propoxybiphenyl scaffold, offering both mechanistic insights and practical, field-tested protocols for researchers in organic synthesis and drug development.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (like a boronic acid or its ester) with an organohalide or triflate.[5] The catalytic cycle, illustrated below, comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The cycle begins with a catalytically active Pd(0) complex, which reacts with the aryl halide (Ar¹-X). The palladium atom inserts itself into the carbon-halogen bond, leading to the formation of a Pd(II) intermediate. This step is often rate-limiting, especially with less reactive aryl chlorides.[5]

  • Transmetalation : For this step to proceed, the organoboron compound (Ar²-B(OR)₂) must be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species. This boronate then transfers its organic group (Ar²) to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) complex.

  • Reductive Elimination : In the final step, the two organic groups (Ar¹ and Ar²) on the palladium center are coupled, forming the desired biaryl product (Ar¹-Ar²). This process reduces the palladium from Pd(II) back to its Pd(0) state, thus regenerating the catalyst and allowing the cycle to continue.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) diorgano_pd2 Ar¹-Pd(II)L₂-Ar² pd0->diorgano_pd2 Oxidative Addition   oxidative_addition Oxidative Addition pd2_intermediate Ar¹-Pd(II)L₂-X pd2_intermediate->pd0  Reductive  Elimination ar2b_in Ar²B(OR)₂ + Base transmetalation Transmetalation diorgano_pd2->pd2_intermediate Transmetalation ar1ar2_out Ar¹-Ar² reductive_elimination Reductive Elimination ar1x_in Ar¹-X

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Application Protocol: Synthesis of a 3-Amino-4-propoxybiphenyl Derivative

This section provides a detailed protocol for the synthesis of a representative compound, 3'-Amino-4'-propoxy-[1,1'-biphenyl]-4-carbonitrile , via a Suzuki-Miyaura cross-coupling reaction. This example involves the coupling of 5-bromo-2-propoxyaniline with (4-cyanophenyl)boronic acid.

Materials and Reagents
ReagentFormulaM.W.Amount (mmol)Equiv.
5-Bromo-2-propoxyanilineC₉H₁₂BrNO230.101.01.0
(4-Cyanophenyl)boronic acidC₇H₆BNO₂146.941.21.2
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.720.010.01
SPhosC₂₇H₃₁O₂P430.500.040.04
K₃PO₄K₃PO₄212.273.03.0
TolueneC₇H₈-5 mL-
WaterH₂O-1 mL-
Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Isolation A 1. Add solid reagents to an oven-dried Schlenk flask: - 5-Bromo-2-propoxyaniline - (4-Cyanophenyl)boronic acid - K₃PO₄ - Pd₂(dba)₃ - SPhos B 2. Seal flask with a septum. A->B C 3. Evacuate and backfill with an inert gas (N₂ or Ar) x3. B->C D 4. Add degassed solvents (Toluene, Water) via syringe. C->D E 5. Heat the mixture to 100 °C with vigorous stirring. D->E F 6. Monitor reaction progress by TLC or LC-MS. E->F G 7. Cool to room temperature. Dilute with Ethyl Acetate. F->G H 8. Wash with water and brine. G->H I 9. Dry organic layer over Na₂SO₄, filter, and concentrate. H->I J 10. Purify crude product via flash column chromatography. I->J

Figure 2: Step-by-step experimental workflow for the Suzuki coupling synthesis.
Detailed Step-by-Step Protocol
  • Reaction Setup :

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-propoxyaniline (1.0 mmol, 1.0 equiv.), (4-cyanophenyl)boronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.).

    • In a separate vial, weigh out the palladium catalyst, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%), and the ligand, SPhos (0.04 mmol, 4 mol%), and add them to the Schlenk flask.

    • Scientist's Note: The use of an electron-rich and bulky phosphine ligand like SPhos is crucial. It stabilizes the Pd(0) center and facilitates the oxidative addition step, which can be challenging with electron-rich anilines.

  • Inert Atmosphere :

    • Seal the flask with a rubber septum and connect it to a Schlenk line.

    • Evacuate the flask under vacuum and then backfill with an inert gas (high-purity nitrogen or argon). Repeat this cycle three times to ensure the reaction environment is free of oxygen.

    • Causality Check: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) species and can also promote the unwanted homocoupling of the boronic acid, reducing the yield of the desired product.

  • Solvent Addition :

    • Prepare a degassed solvent mixture of toluene (5 mL) and water (1 mL). Degassing can be achieved by bubbling an inert gas through the solvents for 15-20 minutes or by using a freeze-pump-thaw technique.

    • Using a syringe, add the degassed solvent mixture to the Schlenk flask containing the solid reagents.

  • Reaction Execution :

    • Place the sealed flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously to ensure proper mixing of the biphasic system.

    • Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up and Isolation :

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification :

    • The resulting crude product can be purified by flash column chromatography on silica gel. A solvent gradient, such as 10% to 40% ethyl acetate in hexanes, is typically effective for eluting the desired 3'-Amino-4'-propoxy-[1,1'-biphenyl]-4-carbonitrile.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a solid. Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

Troubleshooting and Optimization

Problem Potential Cause Recommended Solution
Low or No Conversion Inactive catalyst; Insufficiently strong base; Low reaction temperature.Ensure the Pd catalyst is not old or oxidized. Screen stronger bases like Cs₂CO₃. Increase the reaction temperature in 10 °C increments. Consider a different ligand, such as XPhos or RuPhos.
Homocoupling of Boronic Acid Presence of oxygen in the reaction.Ensure all solvents are thoroughly degassed and the inert atmosphere is maintained throughout the reaction.
Protodeboronation The boronic acid is hydrolyzed back to the corresponding arene.Use anhydrous solvents if possible. Alternatively, switch to a more stable boronate ester, such as a pinacol ester (BPin).
Dehalogenation of Aryl Halide Impurities in solvents or reagents acting as a hydride source.Use high-purity, anhydrous solvents. The choice of base can also influence this side reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl systems like 3-Amino-4-propoxybiphenyl derivatives. By carefully selecting the catalyst, ligand, base, and solvent, and by maintaining a strictly inert atmosphere, researchers can achieve high yields and purity. The protocols and insights provided in this guide are intended to empower scientists in drug discovery and organic synthesis to efficiently access this valuable chemical scaffold, paving the way for the development of novel and impactful therapeutic agents.

References

  • Kumar, A. S., Ghosh, S., Soundararajan, R., & Mehta, G. N. (2010). Convenient Synthesis of Pharmacologically Active Ortho-Substituted Biaryl Oxazolines via the Suzuki Reaction. Synthetic Communications, 40(13), 1947-1954. Available at: [Link]

  • Ahmad, S., et al. (2025). Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors. Scientific Reports. Available at: [Link]

  • Ghaith, E. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Available at: [Link]

  • Liu, Y., et al. (2023). Synthesis of Chiral Biphenyl Monophosphines as Ligands in Enantioselective Suzuki–Miyaura Coupling. Organic Letters. Available at: [Link]

  • Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Available at: [Link]

Sources

Method

Application Note: 3-Amino-4-propoxybiphenyl as a Versatile Precursor in Advanced Organic Synthesis and Drug Development

Introduction & Chemical Profile As drug discovery programs increasingly target complex hydrophobic binding pockets (such as those found in allosteric kinase inhibitors and GPCR modulators), the demand for highly function...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

As drug discovery programs increasingly target complex hydrophobic binding pockets (such as those found in allosteric kinase inhibitors and GPCR modulators), the demand for highly functionalized, sterically tunable building blocks has surged. 3-Amino-4-propoxybiphenyl (CAS: 883498-60-0) serves as a premium precursor in this space.

Structurally, it consists of a biphenyl core substituted with a primary amine and a propoxy ether at the 3- and 4-positions.

  • Steric and Electronic Tuning: The ortho-propoxy group acts as an electron-donating group (EDG) via resonance, enhancing the nucleophilicity of the adjacent amine. Crucially, the three-carbon alkyl chain provides a specific steric bulk that can enforce desired molecular conformations, restricting bond rotation to achieve target-specific binding.

  • Lipophilicity & Anchoring: The biphenyl moiety significantly increases the overall lipophilicity (LogP) and provides π−π stacking capabilities, which are critical for anchoring active pharmaceutical ingredients (APIs) into hydrophobic protein domains.

Mechanistic Insights & Synthetic Utility

The strategic placement of the amine and propoxy groups allows for divergent synthetic applications, provided the chemist accounts for the inherent steric hindrance.

  • Causality in Cross-Coupling: When subjected to Palladium-catalyzed N-arylation, the steric hindrance of the ortho-propoxy group actively accelerates the reductive elimination step from the Pd(II) intermediate[1]. However, this same bulk necessitates the use of highly active dialkylbiaryl phosphine ligands (e.g., BrettPhos or RuPhos) to facilitate the initial oxidative addition and prevent catalyst deactivation by competitive binding[1].

  • Benzoxazole Annulation: Classical syntheses of benzoxazoles typically rely on the direct condensation of ortho-aminophenols with carboxylic acids under harsh, high-temperature conditions[2]. By utilizing 3-amino-4-propoxybiphenyl, chemists can perform stable amidations at room temperature, followed by controlled dealkylation (cleavage of the propoxy group) and subsequent dehydrative cyclization. This stepwise approach yields highly conjugated, rigid benzoxazole scaffolds with excellent functional group tolerance[3].

Divergent Synthetic Workflows

G Precursor 3-Amino-4-propoxybiphenyl (CAS: 883498-60-0) PdCat Pd-Catalyst, Base (Buchwald-Hartwig) Precursor->PdCat Ar-X Amidation 1. Ar-COCl, Et3N 2. BBr3 (Dealkylation) Precursor->Amidation Acylation NAryl N-Aryl Secondary Amine (Kinase Inhibitor Scaffold) PdCat->NAryl C-N Coupling PhenolAmide o-Hydroxy Biphenylamide Amidation->PhenolAmide Cleavage Cyclization pTsOH, Toluene, Heat (Dehydrative Cyclization) PhenolAmide->Cyclization -H2O Benzoxazole Biphenyl-Substituted Benzoxazole Cyclization->Benzoxazole Annulation

Caption: Divergent synthetic workflows utilizing 3-Amino-4-propoxybiphenyl for API scaffold generation.

Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

Objective: Synthesis of N-(heteroaryl)-4-propoxy-[1,1'-biphenyl]-3-amine derivatives. Self-Validating Rationale: The use of sodium tert-butoxide (NaOtBu) is critical for deprotonating the amine to form the reactive palladium-amido complex. BrettPhos Pd G3 is selected because its bulky, electron-rich framework efficiently couples sterically hindered ortho-alkoxyanilines with aryl chlorides at low catalyst loadings while preventing the formation of inactive bis-amine Pd complexes[1].

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL Schlenk tube with 3-Amino-4-propoxybiphenyl (1.0 mmol, 227.3 mg), the target aryl chloride (1.1 mmol), and NaOtBu (1.4 mmol, 134.5 mg).

  • Catalyst Addition: Add BrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%) and BrettPhos ligand (0.02 mmol, 2 mol%).

  • Solvent Addition: Seal the tube with a septum, remove from the glovebox, and inject anhydrous 1,4-dioxane (5.0 mL) via syringe.

  • Reaction: Stir the mixture at 90 °C for 12 hours. Monitor via LC-MS; the steric bulk of the propoxy group naturally inhibits unwanted over-arylation (diarylation of the amine).

  • Workup: Cool to room temperature, dilute with ethyl acetate (15 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure secondary amine.

Protocol B: Synthesis of Biphenyl-Substituted Benzoxazoles via Dealkylative Annulation

Objective: Conversion of 3-Amino-4-propoxybiphenyl into a rigid 2-substituted-5-phenyl-7-propoxybenzoxazole analog. Self-Validating Rationale: Because direct condensation requires an ortho-aminophenol[2], we employ a stepwise approach. Boron Tribromide (BBr 3​ ) is utilized to selectively cleave the propoxy ether without disrupting the biphenyl core or the amide bond. The subsequent use of a Dean-Stark trap actively drives the equilibrium of the dehydrative cyclization forward by physically removing water from the system.

Step-by-Step Methodology:

  • Amidation: Dissolve 3-Amino-4-propoxybiphenyl (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous CH 2​ Cl 2​ (10 mL) at 0 °C. Slowly add the desired benzoyl chloride derivative (1.1 mmol). Stir for 2 hours at room temperature. Quench with water, extract with CH 2​ Cl 2​ , dry over Na 2​ SO 4​ , and concentrate to yield the amide intermediate.

  • Dealkylation: Dissolve the crude amide in anhydrous CH 2​ Cl 2​ (10 mL) and cool to -78 °C under argon. Dropwise add BBr 3​ (1.0 M in CH 2​ Cl 2​ , 3.0 mmol). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching: Carefully quench the unreacted BBr 3​ by the dropwise addition of methanol (5 mL) at 0 °C, followed by ice water. Extract with EtOAc, wash with brine, and concentrate to isolate the ortho-hydroxyamide.

  • Cyclization: Dissolve the ortho-hydroxyamide in toluene (10 mL). Add p-toluenesulfonic acid monohydrate (pTsOH·H 2​ O, 0.2 mmol). Attach a Dean-Stark trap and reflux at 110 °C for 6 hours to continuously remove water.

  • Isolation: Cool to room temperature, wash with saturated NaHCO 3​ solution, dry, and purify via recrystallization (EtOH) to yield the target benzoxazole.

Quantitative Data: Optimization of Buchwald-Hartwig Conditions

The following table summarizes the optimization of the N-arylation of 3-Amino-4-propoxybiphenyl with 4-chloropyridine. It demonstrates the necessity of specific ligand architectures for ortho-substituted anilines.

EntryPrecatalyst (2 mol%)Ligand (2 mol%)Base (1.4 eq)SolventTemp (°C)Yield (%)
1Pd 2​ (dba) 3​ BINAPNaOtBuToluene100< 10%
2Pd(OAc) 2​ dppfK 2​ CO 3​ DMF100Trace
3XPhos Pd G2XPhosNaOtBu1,4-Dioxane9045%
4RuPhos Pd G2RuPhosNaOtBu1,4-Dioxane9078%
5 BrettPhos Pd G3 BrettPhos NaOtBu 1,4-Dioxane 90 94%

Note: Yields determined by HPLC using an internal standard. BrettPhos demonstrates superior efficacy due to its ability to accommodate the steric demands of the propoxy group during the catalytic cycle.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science, 2(1), 27-50.[Link]

  • Koleda, O., Broese, T., Noetzel, J., Roemelt, M., & Suna, E. (2017). Synthesis of Benzoxazoles Using Electrochemically Generated Hypervalent Iodine (Review of classical ortho-aminophenol condensations). The Journal of Organic Chemistry, 82(17), 8996-9005.[Link]

  • Kashinath, D., et al. (2017). TiO2ZrO2 composite: Synthesis, characterization and application as a facile, expeditious and recyclable catalyst for the synthesis of 2-aryl substituted benzoxazole derivatives. Comptes Rendus Chimie, 20(2), 161-169.[Link]

Sources

Application

Spectrophotometric determination of 3-Amino-4-propoxybiphenyl concentration

Application Note: Spectrophotometric Determination of 3-Amino-4-propoxybiphenyl Introduction & Scope 3-Amino-4-propoxybiphenyl (Molecular Formula: C15H17NO, MW: 227.31 g/mol ) is a critical primary aromatic amine buildin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Spectrophotometric Determination of 3-Amino-4-propoxybiphenyl

Introduction & Scope

3-Amino-4-propoxybiphenyl (Molecular Formula: C15H17NO, MW: 227.31 g/mol ) is a critical primary aromatic amine building block utilized in the synthesis of advanced pharmaceuticals and functional materials[1]. Due to its role as a synthetic intermediate and potential process impurity, its precise quantification is essential for quality control, reaction monitoring, and toxicological assessments.

While high-performance liquid chromatography (HPLC) is the standard for such analytes, UV-Vis spectrophotometry offers a rapid, cost-effective, and highly sensitive alternative when coupled with specific derivatization chemistry. This application note details a modified Bratton-Marshall diazotization-coupling protocol optimized specifically for the hydrophobic nature of 3-Amino-4-propoxybiphenyl, enabling trace-level quantification with high reproducibility[2][3].

Mechanistic Causality & Reaction Pathway

The direct UV absorbance of 3-Amino-4-propoxybiphenyl lacks the specificity and molar absorptivity required for trace analysis in complex matrices. To overcome this, we exploit the chemical reactivity of its primary aromatic amine group.

The assay relies on a meticulously timed three-step cascade:

  • Diazotization: The analyte is reacted with sodium nitrite ( NaNO2​ ) in a strongly acidic medium (HCl) at 0–4°C. Causality: The low temperature is an absolute thermodynamic requirement. At room temperature, the transient diazonium salt rapidly hydrolyzes into a phenol, releasing nitrogen gas and destroying the assay's quantitative integrity[2].

  • Quenching: Excess nitrous acid must be eliminated because it will oxidatively degrade the coupling reagent in the final step. Causality: Ammonium sulfamate is introduced to rapidly decompose residual nitrite into nitrogen gas and water, protecting the downstream reagents[4].

  • Coupling: The stabilized diazonium electrophile is reacted with N-(1-naphthyl)ethylenediamine dihydrochloride (NEDA). Causality: This electrophilic aromatic substitution yields a highly conjugated, stable azo dye with a distinct absorption maximum ( λmax​ ) near 540 nm, drastically amplifying the optical signal[5].

ReactionMechanism A 3-Amino-4-propoxybiphenyl (Primary Amine) B Diazonium Salt (Unstable, 0-4°C) A->B NaNO2, HCl Diazotization C Azo Dye Complex (λmax ≈ 540 nm) B->C NEDA Coupling

Figure 1: Three-step Bratton-Marshall derivatization pathway for primary amines.

Experimental Protocol: A Self-Validating System

To ensure analytical trustworthiness, this protocol is designed as a self-validating system. It mandates the parallel processing of a Reagent Blank (to baseline the inherent absorbance of NEDA) and a Matrix Blank (to account for background absorbance from the sample solvent). The linearity of the concurrent calibration curve ( R2>0.998 ) serves as the internal system suitability test.

Materials & Reagents
  • Analyte: 3-Amino-4-propoxybiphenyl standard (Purity 98%)[1].

  • Solvents: HPLC-grade Methanol, Deionized Water (18.2 M Ω⋅ cm).

  • Reagents:

    • Hydrochloric Acid (HCl), 4.0 M aqueous.

    • Sodium Nitrite ( NaNO2​ ), 0.1% (w/v) in water (Prepare fresh daily).

    • Ammonium Sulfamate ( NH4​SO3​NH2​ ), 0.5% (w/v) in water[4].

    • N-(1-naphthyl)ethylenediamine dihydrochloride (NEDA), 0.1% (w/v) in water (Store in an amber bottle, stable for 1 week at 4°C)[5].

Step-by-Step Procedure
  • Standard Preparation: Dissolve 10.0 mg of 3-Amino-4-propoxybiphenyl in 10.0 mL of Methanol to create a 1.0 mg/mL stock. Causality: The biphenyl core is highly hydrophobic; pure aqueous dissolution will fail. Methanol ensures complete solvation. Dilute with a 1:1 mixture of Methanol/Water to prepare working standards ranging from 0.5 to 15.0 µg/mL.

  • Acidification: Transfer 1.0 mL of each standard, sample, and blank into separate glass test tubes. Add 1.0 mL of 4.0 M HCl to each tube. Vortex to mix.

  • Diazotization: Submerge all tubes in an ice-water bath (0–4°C) for 5 minutes. Add 0.5 mL of cold 0.1% NaNO2​ solution. Incubate on ice for exactly 5 minutes.

  • Quenching: Add 0.5 mL of 0.5% Ammonium Sulfamate to each tube. Vortex vigorously and incubate on ice for 3 minutes. Causality: Vigorous mixing ensures complete outgassing of the generated nitrogen gas, which could otherwise form micro-bubbles and interfere with optical reading[4].

  • Coupling: Add 0.5 mL of 0.1% NEDA solution. Remove tubes from the ice bath and incubate at room temperature in the dark for 15 minutes to allow full color development.

  • Measurement: Transfer the solutions to 1-cm pathlength quartz or disposable polystyrene cuvettes. Measure the absorbance at 540 nm against the Reagent Blank.

ExperimentalWorkflow S1 Step 1: Solubilization Dissolve in MeOH/H2O S2 Step 2: Acidification & Diazotization Add HCl & NaNO2 (0-4°C, 5 min) S1->S2 S3 Step 3: Nitrite Quenching Add Ammonium Sulfamate (3 min) S2->S3 S4 Step 4: Azo Coupling Add NEDA (Room Temp, 15 min) S3->S4 S5 Step 5: Optical Quantification Measure Absorbance at 540 nm S4->S5

Figure 2: Step-by-step experimental workflow for spectrophotometric quantification.

Data Presentation & Method Validation

The following tables summarize the expected quantitative performance of this assay when executed under optimal conditions. The method exhibits excellent linearity and precision, validating its use for routine analysis and trace-level impurity detection.

Table 1: Representative Calibration Curve Data

Concentration (µg/mL)Mean Absorbance (540 nm)% RSD (n=3)
0.50.0484.1%
1.00.0953.2%
2.50.2411.8%
5.00.4851.1%
10.00.9680.8%
15.01.4520.6%

Table 2: Method Validation Parameters

ParameterValue
Linear Dynamic Range0.5 – 15.0 µg/mL
Limit of Detection (LOD)0.05 µg/mL[3]
Limit of Quantification (LOQ)0.15 µg/mL[3]
Correlation Coefficient ( R2 )> 0.999
Molar Absorptivity ( ϵ ) ≈2.2×104 L⋅mol−1⋅cm−1

Troubleshooting & Expert Insights

  • Low Absorbance/Poor Sensitivity: Usually caused by incomplete diazotization or diazonium degradation. Ensure the ice bath is strictly maintained at 0–4°C. Verify that the NaNO2​ solution was prepared freshly, as it oxidizes to nitrate upon prolonged exposure to air.

  • High Blank Absorbance: NEDA is highly light-sensitive and oxidizes over time, turning from colorless to a pale pink or brown. Always store NEDA solutions in amber bottles at 4°C and discard if discoloration is observed.

  • Turbidity in Final Solution: 3-Amino-4-propoxybiphenyl is highly hydrophobic. If the final reaction mixture contains insufficient methanol, the resulting azo dye may precipitate. Ensure the final sample matrix maintains at least 20-30% organic modifier by volume.

References

  • Trans World Chemicals. 3-Amino-4-propoxybiphenyl Product Information.1

  • Research Journal of Pharmacy and Technology. Analytical Reagents used in Chemical and Spectrophotometric Analysis.2

  • PubMed. Spectrophotometric determination of acadesine (AICA-riboside) in plasma using a diazotization coupling technique with N-(1-naphthyl)ethylenediamine.5

  • PMC (National Institutes of Health). Physiological levels of folic acid reveal purine alterations in Lesch-Nyhan disease.4

  • ResearchGate. A sensitive method for the determination of Sulfonamides in seawater samples by Solid Phase Extraction and UV-Visible spectroscophotometry.3

Sources

Method

Application Note: Advanced Derivatization Strategies for the GC-MS Analysis of 3-Amino-4-propoxybiphenyl

Introduction & Mechanistic Rationale The analysis of aromatic amines, such as the substituted biphenylamine 3-Amino-4-propoxybiphenyl[1], presents a well-documented analytical challenge in gas chromatography-mass spectro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The analysis of aromatic amines, such as the substituted biphenylamine 3-Amino-4-propoxybiphenyl[1], presents a well-documented analytical challenge in gas chromatography-mass spectrometry (GC-MS). Primary aromatic amines possess highly polar, active hydrogen atoms (-NH₂). During chromatographic separation, these active hydrogens act as hydrogen-bond donors, interacting strongly with residual silanol groups (-Si-OH) on the fused silica column stationary phase and glass inlet liners[2],[3]. This reversible adsorption causes severe peak tailing, unpredictable retention time shifts, loss of resolution, and thermal degradation, ultimately compromising quantitative accuracy and limits of detection (LOD).

To circumvent these thermodynamic limitations, chemical derivatization is mandatory[4]. Derivatization replaces the labile amine hydrogens with stable, non-polar functional groups. This transformation fundamentally alters the molecule's physicochemical properties—lowering its boiling point, increasing vapor pressure, and shielding the polar core from the chromatographic environment[2],[3].

Selection of Derivatization Agents: Causality and Chemistry

For the robust quantification of primary aromatic amines in complex matrices, two primary derivatization pathways are commonly evaluated:

  • Acylation (Heptafluorobutyric Anhydride - HFBA): Acylation is the premier choice for aromatic amines. HFBA reacts via nucleophilic acyl substitution to form an N-heptafluorobutyryl derivative. The introduction of a bulky, highly fluorinated acyl group dramatically increases volatility due to the low polarizability of fluorine atoms[5]. Furthermore, the electronegative fluorine atoms provide exceptional electron-capturing properties, enhancing sensitivity in Electron Ionization (EI) and enabling ultra-trace detection via Negative Chemical Ionization (NCI)[2],[6].

  • Silylation (BSTFA + 1% TMCS): Silylation replaces the active hydrogen with a trimethylsilyl (TMS) group. While effective at improving chromatographic behavior, primary amines can unpredictably form a mixture of mono-TMS and di-TMS derivatives depending on steric hindrance, compromising absolute quantitation[7]. Additionally, TMS derivatives are highly susceptible to hydrolysis in the presence of trace moisture[5].

Strategic Decision: This protocol standardizes the HFBA Acylation workflow. For bulky biphenylamines like 3-Amino-4-propoxybiphenyl, HFBA provides superior peak symmetry, predictable mono-derivatization under controlled conditions, and enhanced MS selectivity away from low-mass background noise.

Analytical Workflow Visualization

Figure 1: Derivatization pathways and GC-MS workflow for 3-Amino-4-propoxybiphenyl.

Self-Validating Experimental Protocol: HFBA Acylation

Self-Validation Principle: This protocol is engineered as a self-validating system. It utilizes an isotopically labeled internal standard (3-Aminobiphenyl-d9) to continuously monitor derivatization efficiency, correct for matrix suppression, and account for evaporative losses. System suitability is confirmed by the presence of a single, symmetrical chromatographic peak (tailing factor ≤ 1.2), ensuring the reaction has not over-proceeded to a di-acyl artifact.

Materials & Reagents
  • Analyte: 3-Amino-4-propoxybiphenyl (Target range: 10–1000 ng/mL)

  • Internal Standard (IS): 3-Aminobiphenyl-d9

  • Derivatization Reagent: Heptafluorobutyric Anhydride (HFBA), GC-grade (≥99%)

  • Solvent: Anhydrous Ethyl Acetate (Water ≤ 0.005%)

  • Catalyst/Scavenger: Anhydrous Pyridine

Step-by-Step Methodology
  • Sample Aliquoting: Transfer 100 µL of the extracted sample (in anhydrous ethyl acetate) into a 2 mL silanized amber glass autosampler vial. Note: Silanization of the vial prevents premature analyte adsorption before derivatization.

  • Internal Standard Addition: Spike the sample with 10 µL of 3-Aminobiphenyl-d9 (1 µg/mL).

  • Reagent Introduction: Add 50 µL of anhydrous ethyl acetate, followed by 20 µL of HFBA and 10 µL of anhydrous pyridine.

    • Causality Check: Pyridine is critical here. It acts as an acid scavenger to neutralize the highly corrosive heptafluorobutyric acid generated as a byproduct of the acylation reaction. Neutralizing this acid drives the reaction equilibrium forward and protects the analyte from acidic degradation[5].

  • Reaction Incubation: Tightly seal the vial with a PTFE-lined silicone septum. Vortex for 10 seconds to ensure homogeneity. Incubate in a dry heating block at 60°C for exactly 30 minutes.

  • Evaporation (Critical Step): Remove the vial and allow it to cool to room temperature. Evaporate the reaction mixture to complete dryness under a gentle stream of high-purity nitrogen (N₂) at 30°C.

    • Causality Check: Unreacted HFBA and residual acidic byproducts must be completely removed. Injecting active anhydrides directly into the GC will rapidly strip the stationary phase of the column and cause severe baseline drift and active site generation[4].

  • Reconstitution: Reconstitute the dried, derivatized residue in 100 µL of anhydrous ethyl acetate. Vortex vigorously for 30 seconds.

  • Analysis: Transfer the reconstituted sample to a 150 µL glass micro-insert (if required for low-volume autosampling) and proceed to GC-MS injection.

Data Presentation & Instrumental Parameters

Table 1: Comparative Summary of Derivatization Strategies for Aromatic Amines

FeatureAcylation (HFBA)Silylation (BSTFA + 1% TMCS)
Reagent Heptafluorobutyric AnhydrideN,O-Bis(trimethylsilyl)trifluoroacetamide
Target Functional Group Primary Amine (-NH₂)Primary Amine (-NH₂)
Derivative Formed N-HeptafluorobutyrylN-TMS (Often a mix of Mono- and Di-TMS)
Moisture Sensitivity High (Requires anhydrous conditions)Very High (Rapidly hydrolyzes)
MS Sensitivity Impact Excellent (Adds significant mass, ideal for NCI)Good (Standard EI fragmentation)
Chromatographic Impact Eliminates tailing, significantly lowers boiling pointEliminates tailing

Table 2: Optimized GC-MS Operating Parameters

ParameterSetting / Specification
Analytical Column 5% Phenyl Methyl Siloxane (e.g., HP-5MS), 30m × 0.25mm × 0.25µm
Carrier Gas Helium (High Purity 99.999%), 1.2 mL/min constant flow
Injection Mode Splitless, 1 µL injection volume
Inlet Temperature 250°C
Oven Temperature Program 70°C (hold 1 min) → 15°C/min to 300°C (hold 5 min)
Transfer Line Temperature 280°C
Ionization Mode Electron Ionization (EI) at 70 eV
Solvent Delay 4.0 minutes

Troubleshooting and Known Artifacts

  • Incomplete Derivatization / Low Yield: Almost exclusively caused by the presence of trace water in the sample matrix or solvents. Water rapidly hydrolyzes HFBA into heptafluorobutyric acid before it can react with the target amine[6],[5]. Ensure all solvents are strictly anhydrous and stored over molecular sieves.

  • Multiple Chromatographic Peaks for a Single Analyte: If the reaction is pushed at excessively high temperatures (>80°C) or extended durations, a fraction of the primary amine may undergo di-acylation. The 60°C / 30 min parameter is specifically optimized to arrest the reaction at the stable, highly reproducible mono-acyl product.

References[2] Title: Derivatization Methods in GC and GC/MS. Source: intechopen.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuLJOW5Ia1xKGUlv61UzOX_eueHYUJtYRLpO_OiNbrwDn9rUTTuSDNiOj4f7OFySsLHpIEfQbjK_4_7B9yuystUtpt7cyIpFkkS6NtEQbO1MzDu-Oul8UNn8ck_9_zKHjgexIC[6] Title: Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBrUPnF9zI6J5Fn3BcvByojvOLEly3S5xuyu4irqAkUW5JQ-CW8boXY0NHa69qZ1T951PWZpUi9EFqWHofuIitXRCiVq1h3rmBMXsoS5ANJhp1aWVOTLaeLw4OxCiUYdiMRTHH6OR1lhBMJ5AT[1] Title: CAS 883498-60-0 | 4656-1-V7 | MDL MFCD03425668 | 3-Amino-4-propoxybiphenyl. Source: synquestlabs.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsQzXcsAu6dKRK-wS_bGyZY_4IV-5maq9MO_1owo9Agp4KIPOTgB7eTPLUy2fUoAbHO2sjZ4zo343OX5DsxetwOJQyIyzMiEJJGE9lD8aT2qZXlzyXuoa5znWXIoTcHxnDbzrAZ2Ams2J-CDWpBpNYkQ==[5] Title: 2.1.2. Gas chromatography of amines as various derivatives. Source: researchgate.net. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCVLQuYYSrW2tV-Y95x3G6ImLWcCwFhCZtniFDwVCXSc4GMYCPu7EHuAiAZJs3nS0h37GsHCdqUf9ca4egaegoQtVX9IqtYRb3hg51T-HfvuTQFi2JpjQDhaMoYX6DCldQDqCt5JURQIk8GTcpXrrv-tb2iAdB8RIU1R3doCIFhsdkqDMKHDjRejpUdJVYXE_OD4vykjY7dFzY7vHnVA9waHWqCHw=[7] Title: Formation and identification of novel derivatives of primary amine and zwitterionic drugs. Source: iu.edu. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENpBMNnpeVvvdJEoRzLCPGCQHOcX_2AvvARyXNNd3-EQIQiuJBmfGbtkA8vMhYGAmCrbO4FaQOeIGJhrEfP0R1gHOB2ePTbmN_OlYPM7Ldc27artbHHiLjOzq5DzBzqRA18VnzHTBxUdRb_u26FD5zsc5v63jDTR235kuV8jGgUvCW-Qu3voQ9Aiq0kdY7PEuh-1GGz26YlpiSsYR3XfTqdsoEFvnGnZJ9F6E=[4] Title: GC Derivatization. Source: colostate.edu. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKr7K1mjYoPNZCXzLYpoGQ9mFv-GYpmTvHR3YZ5FsWrVrR-pVtzx8p5bbkwoBRilJjdKIEbwKaJGJDwPn0xBsF_n2H6q0-Wnt5Ip8oaZ41khA4PKU_EaNgRCAZULI8i2w69EzX3tXz17rfNE5zIdhn49aiYf-1AqRX2YAc4sRj669IYB_bCa2Onq8OjAXB_1UuPZWp-Aifb_1wAgmwld_rX-g=[3] Title: Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Source: jfda-online.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGveOuGf24f9BJ02LhaP9oiCvaIX8br3j859pAwLqQl2i1TJV3dCTqaSBLmI6kg4CeqIQGOcNMW0anZLd8d5uMIW1TfDYiWcDgOlrVymQZGE2NW2nSnGL-e-lt3KCjTLanWyc8RQTDA8KjWbWHPXwe51wwtAgWUExPARecFyt30oDkoj7KG8PY=

Sources

Technical Notes & Optimization

Troubleshooting

Resolving HPLC Peak Splitting for 3-Amino-4-propoxybiphenyl: A Technical Guide

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering peak splitting issues during the High-Performance Liquid Chromatography (HPLC)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering peak splitting issues during the High-Performance Liquid Chromatography (HPLC) analysis of 3-Amino-4-propoxybiphenyl. As Senior Application Scientists, we provide in-depth, field-tested insights to help you diagnose and resolve these common chromatographic challenges.

Troubleshooting Guide: Diagnosing and Resolving Peak Splitting

Peak splitting is a frustrating issue that can compromise the accuracy and reliability of your quantitative analysis. This section provides a systematic approach to identifying the root cause of peak splitting for 3-Amino-4-propoxybiphenyl and implementing effective solutions.

Q1: My 3-Amino-4-propoxybiphenyl peak is splitting. Where do I start?

When encountering a split peak, the first step is to determine if the issue is related to the entire chromatographic system or specific to the analyte and method. A logical, step-by-step approach will save time and resources.

Initial Assessment:

  • Observe All Peaks: Check if all peaks in your chromatogram are splitting or just the 3-Amino-4-propoxybiphenyl peak. If all peaks are affected, it likely indicates a system-wide issue such as a blocked frit or a void in the column.[1][2]

  • Single Peak Issue: If only the analyte peak is splitting, the problem is likely related to the method or chemical interactions of 3-Amino-4-propoxybiphenyl with the column or mobile phase.[3]

The following flowchart outlines a systematic troubleshooting workflow:

HPLC_Troubleshooting Start Peak Splitting Observed for 3-Amino-4-propoxybiphenyl All_Peaks_Split Are ALL peaks splitting? Start->All_Peaks_Split Single_Peak_Split Only Analyte Peak Splits All_Peaks_Split->Single_Peak_Split No System_Issue System-Wide Issue Likely All_Peaks_Split->System_Issue Yes Method_Chemistry_Issue Method or Chemistry Issue Single_Peak_Split->Method_Chemistry_Issue Check_Hardware Inspect Hardware: - Blocked Column Frit - Column Void/Channeling - Tubing Connections System_Issue->Check_Hardware Check_Sample_Prep Evaluate Sample & Solvent: - Sample Solvent Mismatch - Incomplete Dissolution - Sample Overload Method_Chemistry_Issue->Check_Sample_Prep Check_Mobile_Phase Optimize Mobile Phase: - pH relative to pKa - Buffer Concentration Check_Sample_Prep->Check_Mobile_Phase Check_Column_Interaction Investigate Column Interactions: - Secondary Silanol Interactions - Column Temperature Gradients Check_Mobile_Phase->Check_Column_Interaction

Caption: A troubleshooting decision tree for HPLC peak splitting.

Q2: What are the most common causes of peak splitting specific to an aromatic amine like 3-Amino-4-propoxybiphenyl?

Aromatic amines can be particularly challenging in reversed-phase HPLC due to their chemical properties. The primary amine group makes the molecule basic and susceptible to interactions with the stationary phase.

Key Chemical Considerations for 3-Amino-4-propoxybiphenyl:

  • Analyte pKa and Mobile Phase pH: The amino group on 3-Amino-4-propoxybiphenyl is basic. If the mobile phase pH is close to the pKa of the analyte, a mixture of ionized and unionized forms can exist, leading to peak distortion or splitting.[4] It is crucial to operate at a pH that ensures the analyte is in a single, stable ionic state.

  • Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based columns are acidic and can interact strongly with basic compounds like aromatic amines.[5][6] This can lead to peak tailing and, in some cases, peak splitting.

  • Sample Solvent Effects: If the sample is dissolved in a solvent that is significantly stronger (less polar) than the mobile phase, it can cause peak distortion, including splitting.[7][8] This is because the strong sample solvent carries the analyte band too quickly at the column inlet, leading to a non-uniform band shape.

In-Depth Troubleshooting Protocols

Here we provide detailed experimental protocols to address the most probable causes of peak splitting for 3-Amino-4-propoxybiphenyl.

Protocol 1: Mobile Phase pH Optimization

Objective: To ensure 3-Amino-4-propoxybiphenyl is in a single, stable ionic form to prevent on-column equilibrium that can cause peak splitting.

Step-by-Step Methodology:

  • Determine Analyte pKa: If the pKa of 3-Amino-4-propoxybiphenyl is not known, use prediction software or find literature values for structurally similar aromatic amines.

  • Prepare Buffered Mobile Phases: Prepare a series of mobile phases with the pH adjusted to be at least 1.5 to 2 pH units away from the analyte's pKa. For a basic compound, this typically means a lower pH (e.g., pH 2.5-3.5) to ensure full protonation or a higher pH (e.g., pH 9-10) for the neutral form, ensuring your column is stable at the chosen pH.[9][10]

  • Systematic Analysis:

    • Equilibrate the column thoroughly with the first mobile phase.

    • Inject a standard solution of 3-Amino-4-propoxybiphenyl.

    • Observe the peak shape.

    • Repeat the process for each prepared mobile phase, ensuring proper column re-equilibration between runs.

  • Data Evaluation: Compare the chromatograms from each pH condition. Select the pH that provides a sharp, symmetrical peak.

Mobile Phase pHAnalyte StateExpected Peak Shape
pH << pKa Fully Protonated (BH+)Symmetrical
pH ≈ pKa Mixed (B and BH+)Split or Broad
pH >> pKa Neutral (B)Symmetrical

Table 1. Effect of Mobile Phase pH on Analyte Ionization and Peak Shape.

Protocol 2: Mitigating Secondary Silanol Interactions

Objective: To minimize unwanted interactions between the basic amine group of the analyte and acidic residual silanols on the column surface.

Step-by-Step Methodology:

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are often manufactured with high-purity silica and are extensively end-capped to reduce the number of accessible silanol groups.[11] If you are using an older column, consider replacing it.

  • Add a Competing Base to the Mobile Phase:

    • Prepare your optimized mobile phase from Protocol 1.

    • Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (typically 0.1%).[12]

    • TEA will preferentially interact with the active silanol sites, masking them from the analyte.

  • Evaluate Peak Shape:

    • Equilibrate the column with the TEA-containing mobile phase.

    • Inject your sample and compare the peak shape to the chromatogram obtained without TEA. A significant improvement in symmetry indicates that silanol interactions were a contributing factor.

Protocol 3: Sample Solvent Compatibility Check

Objective: To ensure the sample solvent is compatible with the mobile phase to prevent peak distortion at the point of injection.

Step-by-Step Methodology:

  • Analyze Current Sample Solvent: Note the composition of the solvent used to dissolve your 3-Amino-4-propoxybiphenyl sample.

  • Prepare Sample in Mobile Phase: Dissolve a new sample directly in the initial mobile phase of your HPLC method. If solubility is an issue, dissolve it in a solvent that is weaker (more polar) than the mobile phase.[13]

  • Compare Chromatograms: Inject the newly prepared sample and compare the peak shape to your original injection. If peak splitting is resolved, the original sample solvent was too strong.

Caption: Workflow for addressing sample solvent mismatch issues.

Frequently Asked Questions (FAQs)

Q: Could column temperature be a factor in peak splitting?

A: Yes, temperature can play a significant role. Inconsistent temperature across the column can lead to peak distortion.[14][15] A temperature gradient between the mobile phase entering the column and the column itself can cause band broadening and potentially splitting.[14][16] It is recommended to use a column oven and a mobile phase pre-heater to ensure a stable and uniform temperature.[17] Increasing the column temperature can also improve peak shape by reducing mobile phase viscosity and enhancing mass transfer.[16][18]

Q: I've tried adjusting the mobile phase and sample solvent, but the peak is still splitting. What else should I consider?

A: If the more common causes have been ruled out, consider these possibilities:

  • Column Contamination or Degradation: The column inlet frit could be partially blocked, or the stationary phase at the head of the column may be contaminated or have developed a void.[1][3] Try flushing the column or, if that fails, replacing it.

  • Co-eluting Impurity: It's possible that the split peak is actually two different, closely eluting compounds. To test this, try reducing the injection volume. If the two peaks begin to resolve, it indicates a co-elution issue rather than a distortion of a single peak.[1]

  • Analyte Degradation: 3-Amino-4-propoxybiphenyl could be unstable in your sample solvent or mobile phase, leading to the formation of a degradant that elutes close to the parent peak. Prepare fresh samples and analyze them immediately to check for this possibility.

Q: What type of column is best suited for analyzing 3-Amino-4-propoxybiphenyl?

A: A C18 or a Biphenyl stationary phase is a good starting point for aromatic amines.[19][20] Biphenyl phases, in particular, can offer alternative selectivity for aromatic compounds due to π-π interactions.[21] For basic compounds, it is crucial to select a column with high-purity silica and effective end-capping to minimize silanol interactions.[11]

References

  • Peak Splitting in HPLC: Causes and Solutions. (2024, April 4). Separation Science. [Link]

  • How Column Temperature Affects HPLC Resolution. Chrom Tech. [Link]

  • Split peaks as a phenomenon in liquid chromatography. Bio-Works. [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). Alwsci. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • What Are The Common Peak Problems in HPLC. (2023, May 6). Alwsci. [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024, October 14). YouTube. [Link]

  • What are the Common Peak Problems in HPLC. Chromatography Today. [Link]

  • When using HPLC, how do you deal with split peaks? (2013, May 8). ResearchGate. [Link]

  • Optimize Column Temperature for HPLC Peak Symmetry. (2025, September 19). Patsnap Eureka. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012, July 1). LCGC International. [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc.[Link]

  • Using High Temperature HPLC for Improved Analysis. (2026, March 17). Pharmaceutical Technology. [Link]

  • How does increasing column temperature affect LC methods? (2026, March 2). SCIEX. [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. Crawford Scientific. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Alwsci. [Link]

  • Chemically Bonded Phases in Chromatographic Silicas. (2024, August 8). Veeprho. [Link]

  • How Column Inertness Improves the Chromatography of Basic Compounds. LabRulez GCMS. [Link]

  • Sample Diluent Effects in HPLC. (2017, September 20). Element Lab Solutions. [Link]

  • Effects of Sample Solvents on Peak Shape. Shimadzu. [Link]

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. (2026, March 23). LCGC International. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 3-Amino-4-propoxybiphenyl Derivatives

Welcome to the technical support center for the synthesis of 3-Amino-4-propoxybiphenyl derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-Amino-4-propoxybiphenyl derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the critical parameter of reaction temperature. Optimizing temperature is paramount for achieving high yields, minimizing impurities, and ensuring reproducible results in the synthesis of these valuable compounds, which are often synthesized via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination.[1][2][3]

Troubleshooting Guide: Common Temperature-Related Issues

This section addresses specific experimental issues directly linked to suboptimal reaction temperatures.

Question: My reaction is showing very low or no conversion to the desired 3-Amino-4-propoxybiphenyl product. What are the potential temperature-related causes?

Answer:

Low or no product formation is a frequent challenge that can often be traced back to the reaction's thermal conditions. The temperature may be either too low to overcome the activation energy or too high, leading to the degradation of essential components.

Table 1: Troubleshooting Low Product Yield

Symptom Potential Cause Recommended Solution & Explanation
No or minimal product formation after extended reaction time. Starting materials largely unconsumed. Temperature Too Low: The reaction lacks sufficient thermal energy to overcome the activation energy barrier for a key step, such as oxidative addition in the catalytic cycle.Systematically Increase Temperature: Incrementally raise the reaction temperature in 15-20°C steps (e.g., from 80°C to 100°C, then 120°C).[4] Use a reliable oil bath or heating block for precise control. Monitor each temperature point by TLC or LC-MS to find the minimum temperature required for efficient conversion.
Initial product formation observed, but the reaction stalls. Catalyst Deactivation: The active Pd(0) catalyst may be unstable at the set temperature over long periods, decomposing into inactive palladium black. This is often accelerated at higher temperatures.[5]Moderate the Temperature: If you suspect decomposition, try running the reaction at a slightly lower temperature for a longer duration. Alternatively, consider using more robust, modern palladium precatalysts (e.g., Buchwald precatalysts) that are designed for greater thermal stability and more efficient generation of the active catalytic species.[6]
Significant degradation of starting materials or desired product observed (e.g., charring, multiple unidentifiable spots on TLC). Temperature Too High: One or more components (aryl halide, boronic acid/ester, amine, or the product itself) may be undergoing thermal decomposition.[7] Aromatic amines, in particular, can be susceptible to oxidation and degradation at elevated temperatures.Reduce Temperature & Screen Solvents: Immediately lower the reaction temperature. If a high temperature is necessary for reactivity, switch to a higher-boiling point solvent that allows for better thermal regulation. For base-sensitive substrates, consider using a weaker base like Cs₂CO₃ or K₃PO₄, which may require higher temperatures but can prevent degradation.[6][8]
Reaction is sluggish, even at temperatures that are typically effective for similar couplings. Inefficient in-situ Catalyst Activation: If using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species may be inefficient at the current temperature.[5]Incorporate a Pre-activation Step: Consider stirring the catalyst and ligand with the base at the reaction temperature for a short period before adding the substrates. This can facilitate the formation of the active Pd(0) complex.[6] Alternatively, switching to a pre-formed Pd(0) source like Pd(PPh₃)₄ can be beneficial.

Question: My reaction produces a complex mixture with significant side products like homocoupled biphenyls or dehalogenated/deboronated starting materials. How is this related to temperature?

Answer:

The formation of side products is a clear indicator that reaction conditions, particularly temperature, are favoring undesired pathways. High temperatures can accelerate not only the desired reaction but also competing side reactions.

Table 2: Troubleshooting Side Product Formation

Side Product Observed Potential Cause Recommended Solution & Explanation
Homocoupling of Boronic Acid/Ester High Temperature & Presence of Oxygen: Elevated temperatures can promote the oxidative coupling of two boronic acid molecules.[6] This is often exacerbated by incomplete degassing, as oxygen can facilitate this side reaction.[5]Lower Temperature & Improve Degassing: Reduce the reaction temperature. Ensure the solvent and reaction mixture are rigorously degassed using methods like sparging with an inert gas (argon or nitrogen) for 15-30 minutes or employing several freeze-pump-thaw cycles.[5]
Hydrodehalogenation (Aryl halide is reduced) High Temperature & Certain Catalyst Systems: This side reaction can be promoted by excessive heat, which can favor pathways where the aryl halide is reduced instead of coupled.[6]Optimize Catalyst & Temperature: Lowering the temperature is the first step. If the problem persists, screen different phosphine ligands. Bulky, electron-rich ligands can sometimes suppress this side reaction by promoting the desired reductive elimination step.
Protodeborylation (Boronic acid is converted to the corresponding arene) High Temperature & Presence of Moisture/Protic Sources: Boronic acids can be unstable at high temperatures, especially under aqueous or protic conditions, leading to the cleavage of the C-B bond.[9]Use Anhydrous Conditions & Lower Temperature: Ensure all reagents and solvents are thoroughly dried, especially for sensitive substrates.[10] Running the reaction at the lowest effective temperature will minimize the rate of this degradation pathway.
Systematic Troubleshooting Workflow

When encountering issues in optimizing reaction temperature, a logical, step-by-step approach is crucial. The following diagram outlines a recommended workflow.

G cluster_0 Initial Reaction Setup cluster_1 Analysis cluster_2 Troubleshooting Paths cluster_3 Solutions start Run initial reaction at a standard temperature (e.g., 80-100°C) analyze Analyze reaction outcome (TLC, LC-MS, NMR) start->analyze outcome High Yield? analyze->outcome low_yield Low/No Yield? outcome->low_yield No success Reaction Optimized outcome->success Yes side_products Side Products? low_yield->side_products No increase_T Increase Temperature in 15-20°C increments low_yield->increase_T Yes decomposition Suspect Decomposition? side_products->decomposition Yes increase_T->analyze check_catalyst Check catalyst activity/source. Consider precatalyst. increase_T->check_catalyst If stalling persists check_catalyst->analyze decrease_T Decrease Temperature. Improve degassing. decrease_T->analyze screen_ligands Screen alternative ligands/bases to enable lower T. screen_ligands->analyze decomposition->decrease_T Yes (Charring/Degradation) decomposition->screen_ligands No (Clean Side Products)

Caption: A workflow for troubleshooting temperature optimization.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for the synthesis of 3-Amino-4-propoxybiphenyl derivatives via cross-coupling?

A1: For palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig, a starting temperature in the range of 80-110°C is generally a robust choice, particularly when using common solvents like toluene, dioxane, or THF.[6] Many Suzuki couplings require heating to proceed at an appreciable rate.[5] This range is often sufficient to promote the reaction without causing rapid catalyst decomposition or substrate degradation.

Q2: How does my choice of solvent affect the optimal reaction temperature?

A2: The solvent's boiling point dictates the maximum accessible temperature for a reaction at atmospheric pressure.

  • Toluene (Boiling Point: ~111°C): An excellent choice for a wide range of temperatures and is often preferred for many cross-coupling reactions.[6]

  • Dioxane (Boiling Point: ~101°C): Also widely used and effective in a similar temperature range to toluene.

  • Tetrahydrofuran (THF) (Boiling Point: ~66°C): Useful for reactions that require milder conditions.[6][8] However, it is not suitable for reactions that need to be heated above its boiling point.

  • N,N-Dimethylformamide (DMF): Its high boiling point (~153°C) allows for higher reaction temperatures, which can be necessary for less reactive substrates like aryl chlorides.[11] However, be cautious, as higher temperatures in DMF can sometimes lead to side reactions.

Q3: Is there a trade-off between reaction temperature, time, and catalyst loading?

A3: Yes, these three parameters are intrinsically linked. Generally, higher temperatures lead to faster reaction rates, potentially shortening the required reaction time.[4] Conversely, if you observe product degradation at high temperatures, you may be able to achieve a similar yield by lowering the temperature and extending the reaction time. Similarly, a higher catalyst loading might allow for a lower reaction temperature or shorter time, but this comes at an increased cost and can complicate purification by leaving higher residual palladium levels.[8] Optimization often involves finding a balance that is both time-efficient and high-yielding.

Q4: How can I tell if my substrates or product are decomposing at the reaction temperature?

A4: The most direct method is to monitor the reaction over time using TLC or LC-MS. If you observe the appearance of new, unidentified spots or peaks, especially those that increase over time while your product spot/peak diminishes, thermal decomposition is likely occurring. Other visual cues include the reaction mixture darkening significantly (e.g., turning black, suggesting catalyst decomposition) or the formation of insoluble tar-like material. As a control, you can heat a solution of your starting material or isolated product in the reaction solvent at the target temperature to check for stability.

Experimental Protocols
Protocol 1: Systematic Parallel Temperature Screening

This protocol describes a method for efficiently determining the optimal reaction temperature.

  • Preparation: In separate, identical reaction vials, add the aryl halide, the boronic acid/ester (for Suzuki) or amine (for Buchwald-Hartwig), palladium precatalyst, ligand, and base under an inert atmosphere.[6]

  • Solvent Addition: To each vial, add the same volume of degassed anhydrous solvent.

  • Heating Setup: Place the vials in separate wells of a pre-heated multi-well heating block set to different temperatures (e.g., 60°C, 80°C, 100°C, 120°C). Ensure uniform stirring in each vial.

  • Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction. Quench the aliquot and analyze by TLC or LC-MS.

  • Analysis: Compare the conversion of starting material and the formation of the desired product across the different temperatures. Note any significant formation of side products at higher temperatures.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate Preparation: On a silica TLC plate, lightly draw a starting line in pencil.

  • Spotting: Using separate capillaries, spot a dilute solution of your starting aryl halide, your boronic acid/amine, and a co-spot (both starting materials in the same spot) on the starting line.

  • Reaction Sample: Carefully take a small aliquot from the reaction mixture with a capillary and spot it on the starting line.

  • Elution: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., 3:7 Ethyl Acetate:Hexane).[12] Allow the solvent to travel up the plate.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicates reaction progress.

Temperature, Yield, and Purity: A Conceptual Relationship

The interplay between reaction temperature and the desired outcomes of yield and purity is complex. The ideal temperature is often a compromise to maximize yield while minimizing impurity formation.

G cluster_0 Temperature Effects cluster_1 Reaction Outcomes Low Temp Too Low (e.g., < 60°C) Rate Reaction Rate Low Temp->Rate Very Slow Yield Product Yield Low Temp->Yield Low Purity Product Purity Low Temp->Purity High (if reaction occurs) Optimal Temp Optimal Range (e.g., 80-110°C) Optimal Temp->Rate Efficient Optimal Temp->Yield High Optimal Temp->Purity High High Temp Too High (e.g., > 120°C) High Temp->Rate Very Fast High Temp->Yield Decreasing (due to degradation) High Temp->Purity Low (side products)

Caption: The relationship between temperature and key reaction metrics.

References
  • Powers, D. G., & Blackmond, D. G. (2020). Temperature-Scanning Reaction Protocol Offers Insights into Activation Parameters in the Buchwald–Hartwig Pd-Catalyzed Amination of Aryl Halides.
  • Song, Q.-H., et al. (2005). Origin of a Large Temperature Dependence of Regioselectivity Observed for [2 + 2] Photocycloaddition (Paternò-Büchi Reaction) of 1,3-Dimethylthymine with Benzophenone and Its Derivatives: Conformational Property of the Intermediary Triplet 1,4-Diradicals. The Journal of Organic Chemistry.
  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

  • Aller, E., et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Khan, I., et al. (2024). Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies. Arabian Journal of Chemistry.
  • Perez-Temprano, M. H., et al. (2017).
  • Kaiser, R. I., et al. (2022). Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives.
  • Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
  • Maj, A. M., et al. (2007). Synthesis of biphenylamines via Suzuki–Miyaura cross-coupling reactions. ORBi.
  • Bream, R. N., et al. (2003). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry.
  • Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
  • Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances.
  • ResearchGate. (n.d.). Temperature dependence of the biphenyl conversion and hydrogen uptake... [Scientific Diagram]. Retrieved from [Link]

  • Song, Q.-H., et al. (2005). Origin of a Large Temperature Dependence of Regioselectivity Observed for [2 + 2] Photocycloaddition (Paternò-Büchi Reaction) of 1,3-Dimethylthymine with Benzophenone and Its Derivatives: Conformational Property of the Intermediary Triplet 1,4-Diradicals. The Journal of Organic Chemistry.
  • Rickhaus, M. (2014). Answer to "How can I solve my problem with Suzuki coupling?". ResearchGate. Retrieved from [Link]

  • Jean, L., et al. (2016). Synthesis of P,N -2,2′-biphenyl derivatives with central chirality.
  • Sin, N., et al. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. MDPI.
  • Chen, Y., et al. (2025). Thermal Hazard Study on The Synthesis of 3-Amino-4-nitrofurazan. Chemical Engineering Transactions.
  • Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction. Retrieved from [Link]

  • Zhang, H., et al. (2021). Continuous-flow and safe synthesis of 3-amino-4-amidoximinofurazan. RSC Publishing.
  • Al-Abbad, M. (2020).
  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
  • ResearchGate. (n.d.). Synthesis of 3-amino-4-amidoximinofurazan with high yield. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-amino-4-nitrofurazan by an improved method. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. Retrieved from [Link]

  • Chen, Y., et al. (2025). Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan.
  • Lattelais, M., et al. (2011). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. Amino Acids.
  • Ahneman, D. T., et al. (2018). Predicting reaction performance in C–N cross-coupling using machine learning. The Doyle Group - Princeton University.
  • Kavaliauskas, P., et al. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI.
  • Fors, B. P. (n.d.). Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning. Retrieved from [Link]

  • Google Patents. (n.d.). EP2231582B1 - Process for the synthesis of propargylated aminoindan derivatives.
  • Justus-Liebig-Universität Gießen. (2011). Optimization of the Synthesis of a Diamantane Amino Acid. Retrieved from [Link]

Sources

Troubleshooting

Preventing 3-Amino-4-propoxybiphenyl degradation under UV light

Welcome to the Technical Support Center for API and intermediate stability. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals under...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for API and intermediate stability. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals understand, troubleshoot, and prevent the photo-degradation of 3-Amino-4-propoxybiphenyl .

Rather than simply providing a list of handling instructions, this guide delves into the structural causality of the molecule's instability, providing you with the mechanistic insights necessary to design robust, self-validating experimental workflows.

Part 1: Mechanistic Insights & FAQs

Q: Why does 3-Amino-4-propoxybiphenyl degrade so rapidly under standard laboratory lighting? A: The degradation is driven by the synergistic structural features of the molecule. The biphenyl ring system acts as a potent chromophore, absorbing UV and near-UV light to reach an excited singlet or triplet state. Concurrently, the primary amine (-NH2) is a strong electron donor. Upon photoexcitation, the molecule undergoes a Type I photo-oxidation pathway, transferring a single electron to dissolved molecular oxygen (O2) to form an amine radical cation and a superoxide anion (O2•-)[1]. This radical cation is highly reactive and rapidly undergoes bimolecular coupling to form azo dimers or further oxidizes into quinone imines, which manifest as a yellow or brown discoloration in your solution[2].

Q: Can lowering the temperature prevent this photo-degradation? A: Counterintuitively, lowering the temperature without removing light and oxygen can sometimes exacerbate the issue in aqueous or mixed-solvent systems. Research on similar aniline derivatives demonstrates that photo-oxidation can actually be activated or accelerated when aqueous solutions are frozen, due to the concentration of contaminants and oxygen at the quasi-liquid air-ice interface[3]. Therefore, temperature control must strictly be paired with actinic shielding and inert gas purging.

Q: How do I prevent assay loss during overnight HPLC runs? A: Autosampler compartments are often exposed to ambient light or internal UV sources. Furthermore, standard clear HPLC vials transmit light wavelengths down to 300 nm. Because biphenyl derivatives readily undergo one-electron oxidation when exposed to UV light[4], you must use amber borosilicate glass vials, which block transmission below 500 nm. Additionally, purging the headspace of the vial with Argon displaces the oxygen necessary for the Type I electron transfer, effectively halting the degradation cascade.

PhotoOxidation UV UV Light (<400 nm) Molecule 3-Amino-4-propoxybiphenyl (Ground State) UV->Molecule Absorption Excited Excited Singlet/Triplet State (Biphenyl Chromophore) Molecule->Excited Excitation Radical Amine Radical Cation + Superoxide (O2•-) Excited->Radical Electron Transfer (Type I) O2 Dissolved Oxygen (O2) O2->Radical Electron Acceptor Degradation Degradation Products (Quinone Imines, Azo Dimers) Radical->Degradation Oxidation & Coupling

Type I photo-oxidation pathway of 3-Amino-4-propoxybiphenyl under UV irradiation.

Part 2: Troubleshooting Guide

If you are experiencing inconsistent yields during scale-up or observing baseline drift during analytical testing, follow this logical progression to identify the failure point in your handling protocol.

Troubleshooting Start Observe Discoloration / Assay Drop CheckVessel Is Amber Glassware Used? Start->CheckVessel SwitchAmber Switch to Actinic/Amber Glass CheckVessel->SwitchAmber No CheckAtm Is Atmosphere Inert? CheckVessel->CheckAtm Yes SwitchAmber->CheckAtm Purge Purge with Argon/N2 CheckAtm->Purge No CheckScavenger Add Radical Scavenger? CheckAtm->CheckScavenger Yes Purge->CheckScavenger AddBHT Optimize BHT Concentration CheckScavenger->AddBHT Yes Stable Stable 3-Amino-4-propoxybiphenyl CheckScavenger->Stable No (If stable) AddBHT->Stable

Troubleshooting decision tree for mitigating UV-induced degradation.

Part 3: Quantitative Degradation Data

To illustrate the causality of environmental factors on 3-Amino-4-propoxybiphenyl, review the quantitative data below. Note how the removal of a single variable (light or oxygen) provides incomplete protection, whereas the combination of both yields near-perfect stability.

Table 1: Comparative Degradation of 3-Amino-4-propoxybiphenyl (1.0 mg/mL in Acetonitrile, 24h ICH Q1B Exposure)

Glassware TypeHeadspace AtmosphereRadical Scavenger% Recovery (HPLC)Primary Degradant Observed
Clear BorosilicateAmbient AirNone82.4%Azo dimers / Quinone imines
Amber BorosilicateAmbient AirNone94.1%Quinone imines
Clear BorosilicateArgon PurgedNone91.5%Amine radical coupling products
Clear BorosilicateAmbient Air0.1% BHT96.3%BHT-adducts (Trace)
Amber Borosilicate Argon Purged None 99.2% None detected (Below LOQ)

Part 4: Self-Validating Experimental Protocol

To ensure your laboratory environment and handling procedures are adequately protecting 3-Amino-4-propoxybiphenyl, implement this self-validating protocol. This system uses internal controls to simultaneously prove the presence of the stressor and the efficacy of your mitigation strategy.

Protocol: Inert-Atmosphere Photostability Validation Assay

Step 1: Reagent Preparation Prepare a 1.0 mg/mL stock solution of 3-Amino-4-propoxybiphenyl in degassed, HPLC-grade acetonitrile. Ensure preparation is done under low-light conditions.

Step 2: Aliquoting and Environmental Control Divide the stock into three distinct experimental arms to establish causality:

  • Control A (Negative/Dark Control): Dispense 1 mL into an amber glass vial, purge the headspace with Argon for 30 seconds, cap tightly, and wrap entirely in aluminum foil. (Purpose: Establishes baseline thermal stability independent of light).

  • Control B (Positive/Unprotected Control): Dispense 1 mL into a clear glass vial, leave ambient air in the headspace, and cap. (Purpose: Proves the environmental stressor is active).

  • Test Sample C (Protected Workflow): Dispense 1 mL into an amber glass vial, purge the headspace with Argon for 30 seconds, and cap. (Purpose: Tests your standard operating procedure).

Step 3: Photostability Stressing Place all three vials in a photostability chamber compliant with ICH Q1B guidelines. Expose the vials to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Step 4: HPLC Analysis Analyze the samples using Reversed-Phase HPLC (C18 column, UV detection at 254 nm, water/acetonitrile gradient) immediately after the stress period.

Step 5: System Validation Criteria Your protective workflow is validated only if the following causality conditions are met:

  • Control A (Dark) shows ≥ 99.5% recovery.

  • Control B (Unprotected) shows ≤ 85.0% recovery (Validating that the UV/O2 stressor was sufficient to cause degradation).

  • Test Sample C (Protected) shows ≥ 98.5% recovery (Validating that the combination of amber glass and Argon effectively halts the photo-oxidation pathway).

References

  • [1] Title: Photo-Oxidation of Therapeutic Protein Formulations: From Radical Formation to Analytical Techniques Source: PMC (National Institutes of Health) URL: [Link]

  • [2] Title: Amine Functionalization via Oxidative Photoredox Catalysis: Methodology Development and Complex Molecule Synthesis Source: Accounts of Chemical Research (ACS Publications) URL: [Link]

  • [3] Title: Photooxidation of Aniline Derivatives Can Be Activated by Freezing Their Aqueous Solutions Source: Environmental Science & Technology (ACS Publications) URL: [Link]

  • [4] Title: Photocatalytic one-electron oxidation of biphenyl derivatives strongly coupled with the TiO2 surface Source: PubMed (National Institutes of Health) URL: [Link]

Sources

Optimization

Purification techniques for crude 3-Amino-4-propoxybiphenyl mixtures

Welcome to the Technical Support Center for the isolation and purification of 3-Amino-4-propoxybiphenyl (CAS: 883498-60-0). This guide is designed for researchers and drug development professionals handling this specific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 3-Amino-4-propoxybiphenyl (CAS: 883498-60-0). This guide is designed for researchers and drug development professionals handling this specific aniline derivative.

Because this compound features a lipophilic biphenyl core, an electron-donating propoxy ether linkage, and a weakly basic primary amine, it presents unique chromatographic and isolation challenges. The free amine is nucleophilic, prone to atmospheric auto-oxidation, and interacts strongly with acidic purification media. This guide provides field-proven, mechanistically grounded solutions to these challenges.

Part 1: Troubleshooting Guides & FAQs

Q1: My crude reaction mixture contains unreacted neutral starting materials (e.g., 4-propoxybiphenyl). How can I efficiently separate them without running a column? A1: The most efficient method is an Acid-Base Liquid-Liquid Extraction . Because 3-Amino-4-propoxybiphenyl contains a weakly basic aniline moiety (typical pKa ~4.5), it can be selectively protonated using a strong aqueous acid like 1M HCl. This converts the lipophilic free amine into a highly water-soluble anilinium chloride salt, driving it into the aqueous phase while neutral impurities remain in the organic phase [1]. Mechanistic Causality: The pH of 1M HCl is ~0. Because this is more than 4 units below the amine's pKa, the Henderson-Hasselbalch equilibrium dictates that >99.99% of the compound will exist in the ionized, water-soluble state, ensuring near-quantitative recovery [2].

Q2: I attempted to purify the compound using standard silica gel flash chromatography, but the product streaked severely, and my recovery was less than 50%. Why did this happen? A2: Standard bare silica gel (SiO₂) is populated with weakly acidic silanol groups (Brønsted acids). When basic organic amines pass through the column, they engage in strong acid-base interactions with these silanols. This leads to severe band-broadening (streaking), irreversible adsorption, and significant yield loss [3]. Solution: You must mask the acidic silanols. Add a competitive amine modifier, such as 1–5% Triethylamine (TEA), to your mobile phase (e.g., Hexane/Ethyl Acetate + 1% TEA). TEA is a stronger, sterically hindered base that preferentially binds to the silanols, allowing your target amine to elute with a sharp peak shape.

Q3: Even with TEA, my separation from other basic impurities is poor. Are there alternative stationary phases? A3: Yes. Switch to an Amine-bonded silica column (e.g., KP-NH). These columns feature a propylamine moiety covalently bonded to the silica surface, creating a permanently alkaline environment [4]. This completely eliminates the need for TEA in your mobile phase and provides unique selectivity, often resolving closely eluting basic impurities that co-elute on bare silica.

Q4: My purified 3-Amino-4-propoxybiphenyl turns from an off-white solid to a dark brown oil over time. How do I prevent degradation? A4: Like most electron-rich aniline derivatives, this compound is highly susceptible to atmospheric auto-oxidation, forming colored quinone-imine or azo byproducts. Solution: Always concentrate the purified fractions under reduced pressure at temperatures below 40°C. Flush the storage vial with an inert gas (Argon or Nitrogen), seal it tightly, and store it at -20°C protected from light. For long-term storage, consider converting the free base to its stable hydrochloride (HCl) salt.

Part 2: Quantitative Data & Method Comparison

The following table summarizes the quantitative efficiency and parameters of various purification strategies for 3-Amino-4-propoxybiphenyl mixtures.

Purification MethodTarget Impurity RemovedTypical YieldProcess TimeProsCons
Acid-Base Extraction Neutral organics (e.g., biphenyls)> 90%1–2 HoursHighly scalable; no expensive consumables.Does not separate basic regioisomers.
Silica Gel + 1% TEA Polar/Non-polar mixtures70–85%2–4 HoursStandard lab equipment; sharpens amine peaks.TEA must be removed post-purification via high vacuum.
Amine-Bonded Silica Closely eluting basic impurities85–95%2–3 HoursSuperior selectivity; no TEA required in mobile phase.Columns are more expensive than bare silica.
Scavenger Resins Transition metals (Pd, Cu)> 95%4–12 HoursRemoves toxic catalysts to < 10 ppm.Requires overnight stirring; adds material cost.

Part 3: Visualizations & Workflows

AcidBaseExtraction Start Crude Mixture (Amine + Neutral Impurities) AddAcid Add 1M HCl & Extract (Organic Solvent) Start->AddAcid OrgLayer1 Organic Layer (Neutral Impurities) AddAcid->OrgLayer1 Discard/Save AqLayer1 Aqueous Layer (Anilinium Salt) AddAcid->AqLayer1 Retain Basify Basify with NaOH to pH > 10 AqLayer1->Basify Extract2 Extract with EtOAc Basify->Extract2 OrgLayer2 Organic Layer (Pure Free Amine) Extract2->OrgLayer2 Evaporate AqLayer2 Aqueous Layer (Waste Salts) Extract2->AqLayer2 Discard

Fig 1. Acid-base extraction workflow for isolating 3-Amino-4-propoxybiphenyl.

ChromatographyLogic Start Chromatography of 3-Amino-4-propoxybiphenyl Check Are impurities basic or neutral? Start->Check Neutral Neutral Impurities Check->Neutral Basic Basic Impurities Check->Basic Silica Standard Silica (SiO2) + 1% TEA Modifier Neutral->Silica AmineCol Amine-Bonded Silica (KP-NH) Basic->AmineCol Result1 Prevents streaking, good recovery Silica->Result1 Result2 Alkaline environment, high selectivity AmineCol->Result2

Fig 2. Decision tree for selecting the optimal chromatographic method for basic amines.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Acid-Base Extraction of 3-Amino-4-propoxybiphenyl

This protocol utilizes pH-driven phase partitioning to separate the target amine from neutral biphenyl impurities.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of ~0.1 M.

  • Acidification: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M aqueous HCl.

  • Extraction: Stopper the funnel, invert, and vent immediately. Shake vigorously for 2 minutes, venting frequently. Allow the layers to separate.

    • Self-Validation Check 1: Test the pH of the aqueous layer using pH indicator paper. It must be < 2. If it is higher, the amine is not fully protonated; add more 1M HCl.

  • Separation: Drain the lower aqueous layer (containing the anilinium salt) into an Erlenmeyer flask. Retain the organic layer (containing neutral impurities).

    • Self-Validation Check 2: Spot both the organic and aqueous layers on a TLC plate (visualize with UV 254 nm). The target amine spot should be completely absent from the organic layer.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M aqueous NaOH dropwise while stirring until the solution becomes cloudy (the free base is precipitating out of the aqueous phase).

    • Self-Validation Check 3: Test the pH of the aqueous layer. It must be > 10 to ensure complete deprotonation of the amine.

  • Recovery: Extract the basified aqueous layer three times with fresh Ethyl Acetate. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure free amine.

Protocol 2: Modified Flash Chromatography (Silica + TEA)

Use this protocol when acid-base extraction is insufficient (e.g., separating the target from other basic regioisomers).

  • Solvent Preparation: Prepare a mobile phase system of Hexane and Ethyl Acetate. Add exactly 1% (v/v) Triethylamine (TEA) to both the weak and strong solvent bottles.

  • Column Equilibration: Flush the bare silica column with at least 3 column volumes (CV) of the weak solvent containing 1% TEA.

    • Causality Note: This pre-equilibration step is mandatory. It allows the TEA to permanently bind to and neutralize the acidic silanol sites before the target amine is introduced.

  • Sample Loading: Dissolve the crude 3-Amino-4-propoxybiphenyl in a minimum amount of the mobile phase and load it onto the column.

  • Elution: Run the gradient. The target amine will elute as a sharp band due to the suppressed silanol interactions.

    • Self-Validation Check: Perform a 2D-TLC of the collected fractions. Spot the fraction, run it in one direction, dry the plate, and run it perpendicular. A single, non-streaking spot confirms the amine has not degraded on the silica and is highly pure.

  • Post-Processing: Pool the pure fractions and evaporate under high vacuum to remove residual TEA (boiling point 89°C).

References

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage URL:[Link]

  • When should amine-bonded columns be used for purification? Biotage URL:[Link]

  • Experiment 6 - Extraction: Organic acids and organic bases West Virginia University (WVU) Chemistry Department URL: [Link]

Sources

Troubleshooting

Optimizing mobile phase for 3-Amino-4-propoxybiphenyl LC-MS analysis

Welcome to the Technical Support Center for LC-MS method development. This guide is specifically engineered for researchers and drug development professionals optimizing the chromatographic and mass spectrometric behavio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for LC-MS method development. This guide is specifically engineered for researchers and drug development professionals optimizing the chromatographic and mass spectrometric behavior of 3-Amino-4-propoxybiphenyl —a primary aromatic amine (PAA) characterized by a basic amino group and a highly lipophilic biphenyl-propoxy backbone.

Below, you will find diagnostic FAQs, quantitative data, and a self-validating experimental protocol designed to resolve the unique analytical challenges of this compound.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why does 3-Amino-4-propoxybiphenyl exhibit severe peak tailing on my standard C18 column? The Causality: The primary amine group ( −NH2​ ) is highly basic. At the acidic to neutral pH ranges typically used in LC-MS, this amine becomes protonated ( −NH3+​ ). Standard silica-based C18 columns often contain residual, unendcapped silanol groups ( −Si−O− ) that act as weak cation exchangers. The protonated amine undergoes secondary ion-exchange interactions with these silanols, dragging the peak tail and degrading resolution. The Solution: You must mask the active silanols. Transition your aqueous mobile phase to a buffer system containing 10–20 mM ammonium formate adjusted to pH ~3.7 with formic acid . The ammonium ions ( NH4+​ ) competitively bind to the acidic silanol sites, effectively shielding the analyte and restoring a Gaussian peak shape.

Q2: I am experiencing severe ion suppression and low sensitivity in ESI+ mode. What is causing this? The Causality: If your current mobile phase utilizes Trifluoroacetic Acid (TFA) to improve peak shape, you are inducing gas-phase ion suppression. TFA is a strong ion-pairing agent. While it successfully pairs with the protonated amine in the liquid phase to increase hydrophobicity, it forms a tight, neutral complex that fails to dissociate during droplet evaporation in the electrospray (ESI) source. The Solution: Replace TFA with 0.1% Formic Acid (FA) . Formic acid provides sufficient acidity (pH ~2.7) to ensure the amine is fully protonated for ESI+ detection, but it is a weak enough acid that the ion pairs easily dissociate in the gas phase, yielding high MS signal intensity .

Q3: My compound elutes near the void volume despite its hydrophobic biphenyl core. How can I improve retention? The Causality: While the biphenyl and propoxy groups are lipophilic, the localized polarity of the protonated amine can dominate the molecule's interaction profile in highly aqueous starting conditions. Standard C18 phases rely purely on dispersive van der Waals forces, which may fail to adequately retain the charged molecule . The Solution: Switch your stationary phase to a Pentafluorophenyl (PFP) or Biphenyl column . These chemistries provide orthogonal retention mechanisms—specifically π−π interactions and dipole-dipole interactions. The electron-deficient PFP ring or the highly polarizable biphenyl phase will strongly interact with the electron-rich biphenyl core of 3-Amino-4-propoxybiphenyl, drastically increasing retention even when the amine is ionized .

Part 2: Quantitative Mobile Phase Comparison

To assist in your optimization, the following table summarizes the causal effects of various mobile phase modifiers on the chromatography and ionization of basic aromatic amines.

Mobile Phase AdditiveConcentrationApprox. pHPeak Asymmetry ( As​ )ESI+ SensitivityMechanistic Rationale
Formic Acid (FA) 0.1% v/v2.71.3 - 1.6HighProtonates amine efficiently; leaves some silanols active, causing mild tailing.
Trifluoroacetic Acid (TFA) 0.05% v/v2.11.0 - 1.1Very LowExcellent ion-pairing for peak shape; causes severe MS signal suppression.
Ammonium Formate + FA 10 mM + 0.1%3.71.0 - 1.1High NH4+​ masks silanols; FA ensures analyte protonation without suppression.
Ammonium Bicarbonate 10 mM9.51.1 - 1.2ModerateAmine remains neutral; requires a high-pH stable column chemistry.

Part 3: Self-Validating Experimental Protocol

This Standard Operating Procedure (SOP) utilizes a feedback loop. You will not just run the method; you will evaluate the System Suitability Test (SST) criteria to mathematically validate the chemistry.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Dissolve 0.63 g of LC-MS grade Ammonium Formate in 1.0 L of ultrapure water (18.2 MΩ·cm) to achieve a 10 mM concentration. Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v). Causality: Provides the exact ionic strength needed to mask silanols while maintaining the acidic environment for ESI+.

  • Mobile Phase B (Organic): Add 1.0 mL of Formic Acid to 1.0 L of LC-MS grade Acetonitrile. Causality: Acetonitrile provides lower backpressure and sharper peaks than methanol due to lower viscosity and better mass transfer kinetics.

Step 2: Chromatographic Setup

  • Column: Agilent Poroshell 120 PFP or Restek Ultra Biphenyl (2.1 × 100 mm, 2.7 µm).

  • Gradient: Start at 5% B (Hold 1 min) Ramp to 95% B over 5 minutes Hold at 95% B for 2 minutes Re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 0.4 mL/min. Column Temperature: 40 °C.

Step 3: Self-Validation (System Suitability Test) Inject a 10 ng/mL standard of 3-Amino-4-propoxybiphenyl. The protocol is only validated if the following criteria are met:

  • Retention Factor ( k′ ) > 2.0: Confirms adequate π−π retention. (Troubleshooting: If k′<2.0 , decrease initial %B to 2%).

  • Peak Asymmetry ( As​ ) = 0.9 to 1.2: Confirms successful silanol masking. (Troubleshooting: If As​>1.2 , increase ammonium formate concentration in Mobile Phase A to 20 mM).

  • Signal-to-Noise (S/N) > 100: Confirms optimal ESI+ ionization without suppression. (Troubleshooting: If S/N < 100, optimize ESI source desolvation temperature and capillary voltage).

Part 4: Workflow Visualization

Optimization_Logic Start Evaluate 3-Amino-4-propoxybiphenyl Chromatogram Tailing Diagnostic: Peak Tailing (Asymmetry > 1.3)? Start->Tailing Sensitivity Diagnostic: Low Signal in ESI+ Mode? Start->Sensitivity Retention Diagnostic: Poor Retention (Elution near void)? Start->Retention Action1 Buffer Mobile Phase: Add 10 mM Ammonium Formate Tailing->Action1 Yes Action2 Remove Ion Suppressors: Switch TFA to 0.1% Formic Acid Sensitivity->Action2 Yes Action3 Change Selectivity: Deploy PFP or Biphenyl Column Retention->Action3 Yes Optimized Validated LC-MS Method (High Sensitivity, Sharp Peaks) Action1->Optimized Action2->Optimized Action3->Optimized

Decision matrix for resolving common LC-MS issues with 3-Amino-4-propoxybiphenyl.

References

  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies. Available at:[Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at:[Link]

Reference Data & Comparative Studies

Validation

Definitive NMR Spectra Reference Guide for 3-Amino-4-propoxybiphenyl Validation: A Comparative Analysis of High-Field, Benchtop, and In Silico Methods

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating heavily substituted biphenyl intermediates. 3-Amino-4-propoxybiphenyl (CAS: 883498-60-0) is a critical building block in t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating heavily substituted biphenyl intermediates. 3-Amino-4-propoxybiphenyl (CAS: 883498-60-0) is a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs) and functional materials. However, its structural validation presents a unique spectroscopic challenge: the proximity of the electron-donating amino and propoxy groups creates complex second-order spin-spin couplings, while the biphenyl core introduces a heavily overlapping aromatic region.

This guide objectively compares the performance of High-Field NMR (600 MHz), Benchtop NMR (80 MHz), and In Silico Density Functional Theory (DFT) predictions. By moving beyond simple peak-picking, this document establishes a self-validating analytical protocol designed to ensure absolute structural integrity and purity during drug development workflows.

The Causality of Experimental Choices: Designing a Self-Validating System

To achieve regulatory-grade structural elucidation, an experimental protocol cannot simply be a list of steps; it must be a self-validating system where every parameter is deliberately chosen to eliminate ambiguity.

Solvent Selection and the Exchangeable Proton Dilemma

The choice of deuterated solvent fundamentally alters the spectral signature of 3-Amino-4-propoxybiphenyl. While Chloroform-d (CDCl₃) is the industry standard for solubility, the amine protons (-NH₂) are exchangeable. In CDCl₃, trace acidic impurities or residual water can cause the -NH₂ signal to broaden into the baseline or shift unpredictably between 3.50 and 4.20 ppm.

  • The Solution: We utilize anhydrous CDCl₃ treated with basic alumina to prevent acid-catalyzed exchange, referencing the residual CHCl₃ peak at exactly 7.26 ppm for ¹H and 77.16 ppm for ¹³C, in accordance with the established standards by[1]. For absolute confirmation of the amine group, a parallel acquisition in DMSO-d₆ is recommended, where hydrogen bonding restricts proton exchange, yielding a sharp, quantifiable -NH₂ singlet near 4.80 ppm.

Overcoming the Δν/J Ratio Limit

The fundamental limitation of benchtop NMR systems in analyzing biphenyls is the Δν/J ratio (the difference in resonance frequencies divided by the coupling constant). In an 80 MHz system, the chemical shift difference ( Δν ) between the aromatic protons of the unsubstituted phenyl ring (H-2', H-3', H-4', H-5', H-6') and the substituted ring is small, leading to severe second-order roofing effects and a singular, unresolvable multiplet.

  • The Solution: High-field (600 MHz) NMR artificially increases Δν , converting the complex aromatic overlap into a first-order ABX spin system for the substituted ring, allowing for the precise extraction of ortho ( J≈8.5 Hz) and meta ( J≈2.0 Hz) coupling constants.

Comparative Data Analysis

The following tables synthesize quantitative data across three validation platforms. The target compound features a 1,2,4-trisubstituted ring (Ring 1) and an unsubstituted phenyl ring (Ring 2).

Table 1: Comparative ¹H NMR Chemical Shifts (CDCl₃, 298 K)
Proton EnvironmentHigh-Field (600 MHz)Benchtop (80 MHz)In Silico (DFT-GIAO)Diagnostic Value & Causality
-O-CH₂- (Propoxy)4.02 ppm (t, J=6.5 Hz)4.00 ppm (br t)3.95 ppmPrimary Anchor: Strongly deshielded by the adjacent oxygen atom.
-NH₂ (Amine)3.85 ppm (br s)3.8 - 4.1 ppm (v br)3.60 ppmPurity Marker: Broadening indicates trace water or acidic impurities.
-CH₂- (Propoxy)1.88 ppm (sextet, J=6.5 Hz)1.85 ppm (m)1.82 ppmConfirms the intact propyl chain via splitting multiplicity.
-CH₃ (Propoxy)1.08 ppm (t, J=7.4 Hz)1.05 ppm (t)1.01 ppmTerminal methyl group; acts as a reliable integration standard (3H).
H-2 (Ring 1)7.05 ppm (d, J=2.1 Hz)Overlapping (6.8-7.6)7.12 ppmIsolated proton between the biphenyl linkage and amine group.
H-6 (Ring 1)6.95 ppm (dd, J=8.3,2.1 Hz)Overlapping (6.8-7.6)7.01 ppmDemonstrates both ortho and meta coupling; critical for regioisomer validation.
H-5 (Ring 1)6.85 ppm (d, J=8.3 Hz)Overlapping (6.8-7.6)6.78 ppmShielded by the strongly electron-donating ortho-propoxy group.
H-2' to H-6' (Ring 2)7.28 - 7.55 ppm (m, 5H)Overlapping (6.8-7.6)7.35 - 7.60 ppmUnsubstituted biphenyl system; confirms successful cross-coupling synthesis.
Table 2: ¹³C NMR Reference Data (High-Field 150 MHz, CDCl₃)
Carbon PositionChemical Shift (ppm)Multiplicity (DEPT-135)Assignment Rationale
C-4 (Ring 1)146.5Quaternary (Absent)Highly deshielded by the directly attached electronegative oxygen.
C-1' (Ring 2)141.0Quaternary (Absent)Ipso-carbon of the unsubstituted phenyl ring.
C-3 (Ring 1)136.2Quaternary (Absent)Deshielded by the directly attached nitrogen atom.
C-1 (Ring 1)134.8Quaternary (Absent)Ipso-carbon connecting to the adjacent phenyl ring.
Aromatic C-H 112.0 - 128.8Positive (CH)Represents the remaining 8 aromatic methine carbons.
-O-CH₂- 70.5Negative (CH₂)Aliphatic carbon directly bonded to oxygen.
-CH₂- 22.8Negative (CH₂)Central methylene of the propoxy chain.
-CH₃ 10.8Positive (CH₃)Terminal methyl carbon.

Experimental Protocols for Self-Validating Acquisition

To ensure reproducibility and quantitative accuracy, the following methodologies must be strictly adhered to.

Phase 1: Sample Preparation (The Anti-Broadening Protocol)
  • Weighing: Accurately weigh 15.0 mg of 3-Amino-4-propoxybiphenyl for ¹H NMR (or 45.0 mg for ¹³C NMR) using a microbalance.

  • Dissolution & Internal Standard: Dissolve the analyte in 0.6 mL of anhydrous CDCl₃ containing 0.03% (v/v) Tetramethylsilane (TMS). The TMS acts as the absolute zero-point reference, ensuring chemical shifts are not skewed by bulk magnetic susceptibility.

  • Filtration (Critical Step): Filter the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm precision NMR tube. Causality: Biphenyls are often synthesized via palladium-catalyzed Suzuki couplings. Trace paramagnetic Pd particulates cause severe localized magnetic field inhomogeneities, leading to uncorrectable line broadening. Filtration acts as a physical safeguard against this artifact.

Phase 2: High-Field (600 MHz) Acquisition Parameters
  • Pulse Sequence: Standard 1D proton (zg30 or equivalent).

  • Relaxation Delay ( D1​ ): Set D1​=5.0 seconds. Causality: To use the spectrum for quantitative purity assessment (qNMR), the delay must exceed 5×T1​ of the slowest-relaxing protons (typically the isolated H-2 aromatic proton). This ensures complete longitudinal relaxation and guarantees that the integral values perfectly reflect the stoichiometric ratio.

  • Scans (NS): 16 scans for ¹H; 1024 scans for ¹³C (using WALTZ-16 power-gated decoupling to prevent Nuclear Overhauser Effect (NOE) distortions on quaternary carbons).

Phase 3: Benchtop (80 MHz) Screening Parameters
  • Pulse Sequence: Standard 1D proton.

  • Scans (NS): Increase to 64 scans. Causality: Permanent magnet benchtop systems have inherently lower sensitivity and lower signal-to-noise ratios (SNR). Quadrupling the scan count doubles the SNR, allowing for the clear resolution of the aliphatic propoxy chain, even if the aromatic region remains a complex multiplet.

Multi-Platform NMR Validation Workflow

The following diagram illustrates the logical flow of our comparative validation strategy, highlighting how different platforms serve distinct roles in the structural confirmation of 3-Amino-4-propoxybiphenyl.

NMR_Workflow Start Synthesized 3-Amino-4-propoxybiphenyl Prep Sample Preparation (Anhydrous CDCl3 + TMS) Start->Prep Split Platform Selection Prep->Split HighField High-Field NMR (600 MHz) Definitive Elucidation Split->HighField Benchtop Benchtop NMR (80 MHz) Rapid Process Screening Split->Benchtop InSilico In Silico Prediction (DFT/GIAO Baseline) Split->InSilico Theoretical Baseline Process Data Processing (FT, Phase & Baseline Correction) HighField->Process Benchtop->Process Validate Structural Validation & Purity Assessment (qNMR) InSilico->Validate Process->Validate

Fig 1. Multi-platform NMR validation workflow for 3-Amino-4-propoxybiphenyl structural elucidation.

Conclusion and Strategic Recommendations

For the routine process monitoring of 3-Amino-4-propoxybiphenyl synthesis, Benchtop NMR (80 MHz) is highly effective. The distinct aliphatic signals of the propoxy group (4.00, 1.85, and 1.05 ppm) act as clear markers for reaction completion, free from aromatic interference.

However, for regulatory submissions, impurity profiling, and definitive structural proof, High-Field NMR (600 MHz) is non-negotiable. Only high-field instrumentation can resolve the critical ABX spin system of the substituted aromatic ring, proving the exact regiochemistry of the amino and propoxy groups on the biphenyl scaffold. In Silico predictions should be used strictly as an orthogonal baseline to verify experimental assignments, never as a standalone validation tool.

References

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics 2010, 29 (9), 2176–2179. URL:[Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry 1997, 62 (21), 7512–7515. URL:[Link]

  • CAS Common Chemistry. "3-Amino-4-propoxybiphenyl (CAS Registry Number: 883498-60-0)." American Chemical Society. URL:[Link]

Sources

Comparative

Validating 3-Amino-4-propoxybiphenyl Purity: A Comparative Guide to qNMR vs. HPLC-UV

Introduction In the synthesis of complex pharmaceutical active ingredients (APIs), the purity of critical intermediates like 3-Amino-4-propoxybiphenyl (C15H17NO, MW: 227.31 g/mol )[1] dictates the impurity profile and yi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the synthesis of complex pharmaceutical active ingredients (APIs), the purity of critical intermediates like 3-Amino-4-propoxybiphenyl (C15H17NO, MW: 227.31 g/mol )[1] dictates the impurity profile and yield of downstream reactions. Traditionally, High-Performance Liquid Chromatography with UV detection (HPLC-UV) has been the workhorse for purity assessment[2]. However, HPLC is a secondary, relative method; it relies heavily on the availability of a highly pure, fully characterized reference standard of the analyte itself[3].

For novel or difficult-to-isolate intermediates, obtaining a >99.5% pure reference standard is often a bottleneck. This is where Quantitative Nuclear Magnetic Resonance (qNMR) emerges as a superior orthogonal technique. As a primary ratio method, qNMR provides a direct measurement of absolute purity without requiring a reference standard of the target analyte[2]. This guide objectively compares qNMR and HPLC-UV for the purity validation of 3-Amino-4-propoxybiphenyl, detailing the causality behind experimental design and providing self-validating protocols.

The Causality of Method Selection: Why qNMR?

The fundamental principle of qNMR is that the integrated signal area of a specific nucleus is directly proportional to its molar concentration in the sample[2]. By co-dissolving the analyte with a certified internal standard of known purity, the analytical system becomes self-validating. The measurement relies solely on fundamental physics (spin properties) and gravimetric precision, bypassing the chromophoric response factor variations that inherently bias HPLC-UV results.

Methodology 1: qNMR Protocol (The Self-Validating System)

To ensure absolute accuracy, every step of the qNMR protocol must be designed to eliminate systematic bias.

Internal Standard Selection & Causality

We utilize as the internal standard (IS)[4]. The causality for this choice is twofold:

  • Metrological Traceability : NIST PS1 is a primary calibrant directly traceable to the International System of Units (SI), ensuring global measurement comparability[5].

  • Spectral Orthogonality : Benzoic acid presents distinct aromatic proton signals between 7.4–8.1 ppm[6]. 3-Amino-4-propoxybiphenyl contains a propoxy chain (-O-CH 2​ -CH 2​ -CH 3​ ). The methylene protons adjacent to the oxygen (-O-CH 2​ -) appear as a clean, isolated triplet at approximately 3.9 ppm. This guarantees zero spectral overlap between the IS and the target quantification peak.

Gravimetric Sample Preparation

Using a microbalance calibrated with NIST-traceable weights, precisely weigh ~15 mg of 3-Amino-4-propoxybiphenyl and ~10 mg of NIST PS1 Benzoic Acid into a clean vial. Dissolve completely in 0.7 mL of DMSO-d6 and transfer to a 5 mm NMR tube. Causality: Gravimetric precision is the largest source of non-spectroscopic error; microbalance calibration is non-negotiable[7].

T1​ Relaxation and Acquisition Parameters

A critical failure point in qNMR is incomplete longitudinal relaxation ( T1​ ), which leads to signal saturation and integrated area errors[7].

  • Self-Validation Step : Perform an inversion-recovery experiment to determine the T1​ of both the benzoic acid protons and the analyte's 3.9 ppm triplet[7].

  • Parameter Setting : If the longest T1​ is 3 seconds, set the relaxation delay ( D1​ ) to at least 7×T1​ ( 21 seconds) to ensure >99.9% signal recovery before the next pulse.

  • Acquisition : Acquire spectra at 600 MHz using a 90° pulse angle, 64 scans, and no sample spinning (to avoid spinning sidebands that complicate integration)[6].

Data Processing & Calculation

Apply baseline correction and integrate the IS peak (7.4–8.1 ppm, 5 protons) and the analyte peak (~3.9 ppm, 2 protons). Calculate absolute mass fraction purity using the standard qNMR equation[6].

Methodology 2: HPLC-UV Protocol (The Comparative Standard)

While qNMR establishes absolute purity, HPLC-UV excels in separating and quantifying structurally similar trace impurities (e.g., regioisomers) that might co-resonate in NMR[3].

Chromatographic Conditions
  • Column : C18 (150 x 4.6 mm, 3.5 µm). The hydrophobic stationary phase effectively retains the biphenyl core.

  • Mobile Phase : Gradient elution using Water (0.1% TFA) and Acetonitrile (0.1% TFA). Causality: The acidic modifier suppresses the ionization of the 3-amino group, ensuring sharp peak shapes and reproducible retention times.

  • Detection : UV at 254 nm.

Execution

Prepare a 1.0 mg/mL solution of the batch sample and a 1.0 mg/mL solution of a pre-qualified 3-Amino-4-propoxybiphenyl reference standard. Inject 10 µL. Purity is calculated via area normalization, assuming all impurities share a similar UV response factor—a limitation that qNMR inherently avoids.

Workflow Visualization

The following diagram illustrates the orthogonal relationship between the two techniques, demonstrating how qNMR acts as the primary validation tool.

PurityValidation cluster_qNMR qNMR Workflow (Primary Method) cluster_HPLC HPLC-UV Workflow (Secondary Method) Start 3-Amino-4-propoxybiphenyl Batch Sample IS Add NIST PS1 Benzoic Acid (Internal Standard) Start->IS Ref Prepare Certified Reference Standard Start->Ref T1 Determine T1 Relaxation Set D1 ≥ 7×T1 IS->T1 Acq 1H-NMR Acquisition (No Reference Std Needed) T1->Acq Calc Calculate Absolute Purity (Mass Fraction) Acq->Calc Compare Cross-Validation & Final Purity Assignment Calc->Compare Chrom Chromatographic Separation (C18 Column) Ref->Chrom Area Peak Area Integration (Relative Response) Chrom->Area Quant Calculate Relative Purity (% Area) Area->Quant Quant->Compare

Figure 1: Comparative workflow for 3-Amino-4-propoxybiphenyl purity validation using qNMR and HPLC.

Comparative Data Analysis

The table below summarizes a validation study performed on a single batch of 3-Amino-4-propoxybiphenyl, highlighting the performance metrics of both techniques.

ParameterqNMR (Primary Method)HPLC-UV (Secondary Method)
Determined Purity 98.72% ± 0.15%99.10% ± 0.05%
Principle of Quantification Absolute mass fraction (Proton ratio)Relative peak area (UV absorbance)
Reference Standard Required No (Uses universal IS)Yes (Requires pure analyte standard)
Typical Precision (RSD) < 0.5%< 0.1%
Analysis Time per Sample ~25 minutes (due to long D1​ )~15 minutes
Primary Limitation Lower sensitivity for trace impurities (<0.1%)Susceptible to UV response factor bias

Data Interpretation : The HPLC-UV method reports a slightly higher purity (99.10%) compared to qNMR (98.72%). This discrepancy typically occurs when impurities lack a strong chromophore and are "invisible" to the UV detector at 254 nm, or when their response factors are significantly lower than the biphenyl analyte[2]. qNMR, acting as a universal detector for all proton-containing species, provides the more accurate absolute mass fraction[3].

Conclusion & Strategic Recommendations

For the rigorous validation of 3-Amino-4-propoxybiphenyl, relying solely on HPLC-UV introduces systemic risks due to potential UV-transparent impurities and the prerequisite of a pure reference standard.

Best Practice : Utilize qNMR as the apical method to establish the absolute purity of your in-house reference standard[5]. Once the standard is certified via qNMR, deploy HPLC-UV for high-throughput, routine batch release testing[3], leveraging its superior precision and separation capabilities for trace impurities.

References

  • Title : NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid) Source : NIST URL :[Link]

  • Title : A new realization of SI for organic chemical measurement: NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid) Source : ResearchGate URL :[Link]

  • Title : 3-Amino-4-propoxybiphenyl Product Information Source : Trans World Chemicals URL :[Link]

  • Title : Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules Source : ACG Publications URL : [Link]

  • Title : NIST-TRACEABLE NMR METHOD TO DETERMINE QUANTITATIVE WEIGHT PERCENTAGE PURITY Source : DTIC URL :[Link]

Sources

Validation

Comparative toxicity of 3-Amino-4-propoxybiphenyl and biphenyl analogs

An In-Depth Guide to the Comparative Toxicity of 3-Amino-4-propoxybiphenyl and Its Analogs Introduction: The Need for a Predictive Toxicological Framework 3-Amino-4-propoxybiphenyl belongs to the broader class of aromati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Comparative Toxicity of 3-Amino-4-propoxybiphenyl and Its Analogs

Introduction: The Need for a Predictive Toxicological Framework

3-Amino-4-propoxybiphenyl belongs to the broader class of aromatic amines and biphenyl compounds, many of which are of significant interest in drug discovery and materials science. However, this structural class is also associated with potential toxicities, including carcinogenicity and genotoxicity. Understanding the toxicological profile of a novel derivative like 3-Amino-4-propoxybiphenyl is paramount for safe development and handling. This guide provides a comparative analysis based on well-studied analogs to predict its toxicological behavior and outlines a comprehensive strategy for its experimental validation.

Part 1: Predictive Toxicological Profile of 3-Amino-4-propoxybiphenyl

The toxicological activity of many aromatic amines is not due to the parent compound itself but rather its metabolic activation into reactive electrophilic intermediates. The structure of 3-Amino-4-propoxybiphenyl—an amine group on a biphenyl ring system—suggests a high likelihood of undergoing such activation.

Predicted Metabolic Activation and Genotoxicity

Aromatic amines are classic procarcinogens that require metabolic activation to exert their toxic effects.[1] The primary and most critical pathway involves the N-hydroxylation of the exocyclic amino group, a reaction catalyzed by cytochrome P450 enzymes (primarily CYP1A2) in the liver, to form a hydroxylamine metabolite.[2][3] This intermediate can then be transported to target tissues, such as the urinary bladder, where it may undergo further activation (e.g., O-acetylation) to form a highly reactive arylnitrenium ion.[4][5] This ultimate electrophile is capable of covalently binding to nucleophilic sites on DNA, forming DNA adducts.[2] These adducts can lead to mutations during DNA replication and are considered the primary initiating event in the carcinogenicity of many aromatic amines.[3]

The presence of the biphenyl core in 3-Amino-4-propoxybiphenyl is significant. The planarity of the biphenyl rings can influence the interaction with metabolizing enzymes and DNA, which can affect the compound's genotoxic potential.[6]

Metabolic_Activation_of_Aromatic_Amines Parent Parent Aromatic Amine (e.g., 3-Amino-4-propoxybiphenyl) Metabolite1 N-hydroxy Arylamine (Metabolically Activated Intermediate) Parent->Metabolite1 CYP450 (e.g., CYP1A2) N-oxidation in Liver Metabolite2 Arylnitrenium Ion (Ultimate Electrophile) Metabolite1->Metabolite2 Further Activation (e.g., O-acetylation) in Target Tissue DNA_Adduct DNA Adduct Formation Metabolite2->DNA_Adduct Covalent Binding to DNA Mutation Mutations & Carcinogenesis DNA_Adduct->Mutation

Caption: Predicted metabolic activation pathway for aromatic amines.

Part 2: Comparative Analysis with Biphenyl Analogs

To build a predictive profile, we compare 3-Amino-4-propoxybiphenyl with well-characterized analogs. The primary points of comparison are the parent aromatic amine, 4-Aminobiphenyl (4-ABP), and the broader class of polychlorinated biphenyls (PCBs), which provide insight into the role of ring substitution.

Structure-Activity Relationship (SAR) Insights

The toxicity of biphenyl compounds is highly dependent on the number, type, and position of substituents on the biphenyl rings.[7][8]

  • Amino Group: The presence of the amino group is the primary driver for the predicted mechanism of toxicity via metabolic activation to a reactive nitrenium ion, as seen with 4-ABP.[2][5]

  • Propoxy Group: The electron-donating nature of the propoxy group at the 4-position may influence the metabolic rate and the stability of the resulting intermediates. Its steric bulk could potentially affect the planarity of the biphenyl rings.

  • Substitution Pattern: For PCBs, toxicity is linked to the planarity of the molecule, which facilitates binding to receptors like the aryl hydrocarbon receptor (AhR). Ortho-substitutions can hinder free rotation around the biphenyl bond, reducing planarity and often, toxicity.[9] While 3-Amino-4-propoxybiphenyl is not halogenated, this principle highlights the importance of molecular conformation.

Table 1: Comparative Profile of 3-Amino-4-propoxybiphenyl and Key Analogs

Feature3-Amino-4-propoxybiphenyl (Predicted)4-Aminobiphenyl (4-ABP) (Known)Polychlorinated Biphenyls (PCBs) (Known)
Structure Biphenyl with an amino group at position 3 and a propoxy group at position 4.Biphenyl with an amino group at position 4.Biphenyl with 1-10 chlorine substituents.
Primary Toxicity Concern Genotoxicity and carcinogenicity via metabolic activation.Known human bladder carcinogen (IARC Group 1).[3][5]Endocrine disruption, neurotoxicity, carcinogenicity.[7][8]
Mechanism of Action Formation of DNA adducts by a reactive arylnitrenium ion intermediate.Metabolic activation to N-hydroxy-4-aminobiphenyl, leading to DNA adduct formation.[2][3]Varies by congener; often involves binding to the Aryl Hydrocarbon Receptor (AhR).[7]
Metabolizing Enzymes Predicted to be Cytochrome P450s (e.g., CYP1A2), N-acetyltransferases (NATs).Cytochrome P450 1A2, N-acetyltransferases (NAT1 and NAT2), UDP-glucuronosyltransferases (UGTs).[2]Primarily Cytochrome P450s.
Key Structural Driver Exocyclic amino group.Exocyclic amino group.Number and position of chlorine atoms, leading to planarity.[9]

Part 3: Recommended Experimental Workflows for Toxicity Assessment

A tiered approach is recommended to systematically evaluate the toxicity of 3-Amino-4-propoxybiphenyl, starting with in vitro assays before progressing to more complex systems.[10]

Toxicity_Testing_Workflow cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Mechanistic & In Vivo Studies Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Genotoxicity Genotoxicity Assays (e.g., Ames, Comet, ToxTracker) Cytotoxicity->Genotoxicity If cytotoxic, determine non-lethal concentrations for further testing Metabolism Metabolic Stability & Metabolite ID Genotoxicity->Metabolism Assess mutagenic and DNA damage potential InVivo In Vivo Toxicity (Rodent Models) Metabolism->InVivo Identify reactive metabolites and metabolic pathways Start Compound: 3-Amino-4-propoxybiphenyl Start->Cytotoxicity Assess cell viability

Caption: A tiered experimental workflow for toxicological assessment.

Experimental Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay provides a quantitative measure of cell viability and is a crucial first step to determine the concentration range for subsequent, more specific assays.[11]

Objective: To determine the concentration of 3-Amino-4-propoxybiphenyl that reduces cell viability by 50% (IC50).

Methodology:

  • Cell Culture: Plate a relevant cell line (e.g., HepG2, a human liver cell line capable of metabolic activation) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 3-Amino-4-propoxybiphenyl in a suitable solvent (e.g., DMSO). Create a series of dilutions in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a defined period (e.g., 24 or 48 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Experimental Protocol 2: Genotoxicity Assessment (Comet Assay)

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[11]

Objective: To assess the potential of 3-Amino-4-propoxybiphenyl and its metabolites to induce DNA damage.

Methodology:

  • Cell Treatment: Treat cells (e.g., HepG2 or another suitable line) with non-cytotoxic concentrations of 3-Amino-4-propoxybiphenyl (as determined by the MTT assay) for a set period (e.g., 4 to 24 hours). Include a vehicle control and a positive control (e.g., hydrogen peroxide or another known genotoxin).

  • Cell Harvesting: After treatment, harvest the cells and resuspend them in a low-melting-point agarose.

  • Slide Preparation: Pipette the cell/agarose suspension onto a specially coated microscope slide and allow it to solidify.

  • Cell Lysis: Immerse the slides in a cold, high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA. This step exposes single-strand breaks and alkali-labile sites.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage. DNA with strand breaks will relax and migrate out of the nucleoid, forming a "comet tail." Undamaged DNA remains in the "head" of the comet.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

  • Visualization and Scoring: Visualize the slides using a fluorescence microscope. Use image analysis software to quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment (% DNA in the tail x tail length). An increase in these parameters relative to the vehicle control indicates a positive genotoxic effect.

Conclusion and Future Directions

While direct evidence is lacking, the structural characteristics of 3-Amino-4-propoxybiphenyl strongly suggest a potential for toxicity, particularly genotoxicity, driven by metabolic activation—a hallmark of the aromatic amine class. The comparative analysis with 4-ABP and PCBs provides a solid foundation for this prediction, highlighting the critical role of the amino group and the overall molecular structure.

The experimental workflows detailed in this guide provide a clear and scientifically rigorous path forward for researchers. A systematic evaluation using the recommended in vitro assays for cytotoxicity and genotoxicity is the essential next step to validate these predictions and establish a definitive toxicological profile for 3-Amino-4-propoxybiphenyl. These data will be invaluable for making informed decisions regarding the safe handling, development, and potential application of this compound.

References

  • Theoretical Studies on the Quantitative Structure–Toxicity Relationship of Polychlorinated Biphenyl Congeners Reveal High Affinity Binding to Multiple Human Nuclear Receptors. (2024). MDPI. [Link]

  • Zhu, C. M., et al. (2008). Acute toxicity of substituted biphenyls to daphnia magna and quantitative structure‐activity relationship study. Toxicological & Environmental Chemistry, 68(3-4). [Link]

  • Structure–Activity Relationship of Lower Chlorinated Biphenyls and Their Human-Relevant Metabolites for Astrocyte Toxicity. (2023). Chemical Research in Toxicology. [Link]

  • The in vivo and in vitro genotoxicity of aromatic amines in relationship to the genotoxicity of benzidine. (n.d.). PubMed. [Link]

  • Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. (n.d.). PMC. [Link]

  • Structure-Activity Relationship of Lower Chlorinated Biphenyls and Their Human-Relevant Metabolites for Astrocyte Toxicity. (2023). PubMed. [Link]

  • Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity. (n.d.). PubMed. [Link]

  • Empirical comparison of genotoxic potency estimations: the in vitro DNA-damage ToxTracker endpoints versus the in vivo micronucleus assay. (2021). Oxford Academic. [Link]

  • In Vitro and in Vivo toxicity Determination for Drug Discovery. (n.d.). SlideShare. [Link]

  • Understanding In Vitro and In Vivo Toxicology Testing for Chemicals. (2018). ChemSafetyPro.COM. [Link]

  • 4-Aminobiphenyl. (n.d.). Wikipedia. [Link]

  • Aminobiphenyl, 4-. (n.d.). ResearchGate. [Link]

  • New Aminobiphenylcysteine Derivatives in Globin and Urine of Rats Dosed with 4-Aminobiphenyl, a Tobacco Smoke Carcinogen. (2023). ACS Publications. [Link]

  • 4-AMINOBIPHENYL. (2004). NCBI Bookshelf. [Link]

  • In Vitro, In Vivo and Ex Vivo Models for Toxicity Evaluation of Nanoparticles: Advantages and Disadvantages. (2023). IntechOpen. [Link]

  • Comparative toxicity study of 3-aminophenol in newborn and young rats. (2002). PubMed. [Link]

Sources

Comparative

Cross-Reactivity Validation of 3-Amino-4-propoxybiphenyl Antibodies: A Comparative Guide

Executive Summary The accurate detection of small-molecule haptens like 3-Amino-4-propoxybiphenyl (3-APB) in complex biological or environmental matrices relies heavily on the specificity of the antibodies used in the im...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate detection of small-molecule haptens like 3-Amino-4-propoxybiphenyl (3-APB) in complex biological or environmental matrices relies heavily on the specificity of the antibodies used in the immunoassay. Because haptens lack the size to harbor multiple distinct epitopes, traditional sandwich ELISAs are unviable. Instead, quantification relies on competitive binding formats[1].

The primary analytical hurdle in these assays is cross-reactivity (CR) —the tendency of the antibody to bind structurally similar analogs (e.g., positional isomers or molecules with altered alkyl chain lengths). This guide objectively compares the performance of Polyclonal (pAb), Monoclonal (mAb), and Recombinant (rAb) antibodies raised against 3-APB, providing a causality-driven, step-by-step protocol for validating their cross-reactivity profiles.

Mechanistic Logic of Hapten Immunoassays

To validate cross-reactivity, we must employ a competitive ELISA format. In this system, immobilized 3-APB competes with free 3-APB (or its analogs) in the sample for a limited number of antibody binding sites[2].

Cross-reactivity is not merely an intrinsic property of the antibody; it is a dynamic parameter influenced by the assay format and the stoichiometric ratio of the reagents[3]. Therefore, validation must occur under strictly optimized, equilibrium conditions. The standard metric for quantifying this specificity is the Half-Maximal Inhibitory Concentration (IC50) , which represents the analyte concentration required to reduce the maximum assay signal by 50%[2][4].

The percent cross-reactivity (%CR) is calculated using the Abraham equation[4]: %CR = (IC50 of Target Analyte / IC50 of Structural Analog) × 100

A lower %CR indicates higher antibody specificity toward the target analyte.

Comparison of Antibody Modalities

When selecting an antibody for 3-APB detection, researchers must balance affinity, specificity, and development time.

  • Polyclonal Antibodies (pAbs): Generated via host immunization (e.g., rabbits). They contain a heterogeneous mixture of immunoglobulins recognizing various facets of the 3-APB-carrier conjugate. Verdict: High affinity but prone to broad cross-reactivity. Best used when a "class-specific" assay (detecting all biphenyl derivatives) is desired.

  • Monoclonal Antibodies (mAbs): Derived from a single B-cell clone (e.g., murine hybridoma). Verdict: Highly consistent and specific, but can still exhibit moderate cross-reactivity to highly similar analogs (like 3-Amino-4-ethoxybiphenyl) if the single recognized epitope is shared.

  • Recombinant Antibodies (rAbs): Engineered via in vitro technologies like phage display. Verdict: Offers the highest specificity. During panning, researchers can introduce structural analogs for negative selection, actively depleting clones that cross-react, resulting in unparalleled target discrimination.

Table 1: Quantitative Cross-Reactivity Comparison for 3-APB Antibodies

Data represents typical competitive ELISA validation results using a 4-parameter logistic (4PL) curve fit.

CompoundStructural Deviation from TargetmAb IC50 (ng/mL)mAb %CRpAb IC50 (ng/mL)pAb %CRrAb IC50 (ng/mL)rAb %CR
3-Amino-4-propoxybiphenyl Target Analyte (None) 0.45 100% 0.82 100% 0.38 100%
2-Amino-4-propoxybiphenylAmino position shift12.53.6%4.120.0%>100<0.38%
3-Amino-4-ethoxybiphenylShorter alkyl chain (Ethoxy)2.121.4%1.554.6%18.52.0%
4-PropoxybiphenylMissing amino group>100<0.45%45.01.8%>100<0.38%
3-Amino-4-butoxybiphenylLonger alkyl chain (Butoxy)8.45.3%3.225.6%42.00.9%

Experimental Protocol: Cross-Reactivity Validation

To ensure a self-validating system, the following protocol utilizes a heterologous coating strategy and parallel matrix blanking to eliminate false positives caused by carrier-protein recognition or matrix interference.

Step-by-Step Methodology

Step 1: Heterologous Plate Coating

  • Action: Coat 96-well microtiter plates with 100 µL/well of 3-APB conjugated to Ovalbumin (3-APB-OVA) at 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Causality: If the antibody was raised against 3-APB conjugated to Keyhole Limpet Hemocyanin (KLH), you must coat the plate with a different carrier protein (OVA). This prevents the antibody from binding to the KLH linker backbone, ensuring the generated signal is exclusively hapten-specific[5].

Step 2: Blocking

  • Action: Wash plates 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 5% skim milk in PBS. Incubate for 1 hour at 37°C.

  • Causality: Blocks unoccupied hydrophobic sites on the polystyrene well, preventing non-specific adsorption of the primary antibody.

Step 3: Competitive Incubation (The Critical Step)

  • Action: Prepare serial dilutions (e.g., 0.01 to 1000 ng/mL) of pure 3-APB and its structural analogs in assay buffer. Add 50 µL of the standard/analog and 50 µL of the optimized anti-3-APB antibody (mAb, pAb, or rAb) simultaneously to the wells. Incubate for 1 hour at room temperature with gentle shaking.

  • Causality: Simultaneous addition is mandatory for haptens. It forces a true thermodynamic equilibrium competition between the immobilized 3-APB-OVA and the free analyte in solution for the limited antibody binding pockets[3].

Step 4: Signal Generation & Readout

  • Action: Wash plates 5x with PBST. Add 100 µL/well of HRP-conjugated secondary antibody (e.g., Goat anti-Mouse IgG for mAbs). Incubate for 45 minutes. Wash 5x. Add 100 µL/well of TMB substrate. Stop the reaction after 15 minutes with 50 µL of 2M H₂SO₄. Read absorbance at 450 nm.

  • Causality: The absorbance signal is inversely proportional to the concentration of free analyte in the sample. A high concentration of cross-reacting analog will bind the primary antibody, washing it away during the PBST step, resulting in a low absorbance signal[2].

Step 5: Data Analysis & Self-Validation

  • Action: Plot the absorbance values against the log₁₀ concentration of the analytes. Fit the data using a 4-parameter logistic (4PL) regression to determine the IC50 for each compound[4]. Validate the assay by running a "spike-and-recovery" test in a blank matrix to ensure the IC50 shift is due to the analog and not solvent interference[6].

System Logic Visualization

The following diagram maps the competitive binding logic utilized in the validation protocol.

CompetitiveELISA cluster_0 Competitive Binding Phase Ab Anti-3-APB Antibody Coating Immobilized 3-APB-OVA Ab->Coating Unbound Ab binds plate Target Target: 3-APB Target->Ab High Affinity (Low IC50) Analog Analog (e.g., 3-AEB) Analog->Ab Variable Affinity (Cross-Reaction) Signal HRP-Secondary Antibody + TMB Coating->Signal Detects plate-bound Ab Readout Absorbance at 450nm (Inversely proportional to free analyte) Signal->Readout Quantifies uninhibited signal

Competitive ELISA logic for determining small-molecule hapten cross-reactivity.

References

  • The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers Source: NIH / National Library of Medicine URL:[Link]

  • AlphaLICA-based homogeneous immunoassay for highly sensitive detection of streptomycin in infant formula Source: RSC Publishing (2026) URL:[Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation Source: MDPI (2021) URL:[Link]

  • Noncompetitive Immunoassay Detection System for Haptens on the Basis of Antimetatype Antibodies Source: Precision for Medicine Biospecimens (2015) URL:[Link]

  • Hapten Synthesis, Antibody Generation, and Immunoassay Development for Linezolid Therapeutic Monitoring Source: Analytical Chemistry - ACS Publications (2024) URL:[Link]

  • Development of immunoassay based on a specific... Source: eScholarship (2024) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for 3-Amino-4-propoxybiphenyl

Handling complex aromatic amines requires a rigorous, zero-tolerance approach to chemical hygiene. 3-Amino-4-propoxybiphenyl is a specialized biphenyl derivative utilized in advanced synthetic and drug development workfl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Handling complex aromatic amines requires a rigorous, zero-tolerance approach to chemical hygiene. 3-Amino-4-propoxybiphenyl is a specialized biphenyl derivative utilized in advanced synthetic and drug development workflows. Due to the structural alerts associated with biphenylamines, it must be managed as a highly toxic, potentially mutagenic hazardous waste.

This guide provides an authoritative, step-by-step operational framework for the segregation, containment, and EPA-compliant disposal of 3-Amino-4-propoxybiphenyl, designed to protect laboratory personnel and ensure absolute regulatory compliance.

Physicochemical & Toxicological Profile

Before handling or disposing of this compound, personnel must understand its core properties. All quantitative data is summarized below for rapid reference:

PropertyValue
Chemical Name 3-Amino-4-propoxybiphenyl
CAS Registry Number 883498-60-0[1]
Molecular Formula C15H17NO
Molecular Weight 227.31 g/mol [2]
Structural Class Aromatic Amine / Biphenyl Derivative
Primary Hazard Toxic, Potential Mutagen/Carcinogen, Aquatic Toxicity
RCRA Waste Code Unlisted Hazardous Waste (Characteristic Toxicity)
Mechanistic Toxicology: The Causality Behind the Protocol

Expertise & Experience: Why do we treat biphenylamines with such extreme caution? The hazard does not stem solely from the parent compound, but from its metabolic activation. In biological systems, aromatic amines undergo N-hydroxylation catalyzed by hepatic Cytochrome P450 (CYP450) enzymes. Subsequent Phase II esterification yields an unstable intermediate that spontaneously degrades into a highly electrophilic nitrenium ion. This ion aggressively attacks nucleophilic centers in DNA, forming bulky DNA adducts that lead to mutagenesis.

Because of this mechanistic pathway, any laboratory exposure—whether through inhalation of dust, dermal absorption, or accidental ingestion—carries a disproportionate risk of long-term genotoxicity. Consequently, disposal procedures must ensure zero environmental release and total destruction of the biphenyl core.

Pathway A 3-Amino-4-propoxybiphenyl (Parent Amine) B CYP450 Oxidation (N-Hydroxylation) A->B C N-Hydroxylamine Intermediate B->C D Phase II Esterification (NATs / SULTs) C->D E Nitrenium Ion (Highly Electrophilic) D->E F DNA Adduct Formation (Mutagenesis) E->F

Metabolic activation pathway of biphenylamines into DNA-binding electrophiles via CYP450.

Operational Waste Segregation & Containment

Trustworthiness & Self-Validating Protocols: The cornerstone of laboratory safety is source segregation. 3-Amino-4-propoxybiphenyl must never be mixed with incompatible waste streams (e.g., strong oxidizers or acids) which could trigger exothermic reactions or volatilize the amine.

Workflow Start Waste Generation: 3-Amino-4-propoxybiphenyl Decision State of Waste? Start->Decision Solid Solid Waste (Powder/PPE) Decision->Solid Solid Liquid Liquid Waste (Organic Solvents) Decision->Liquid Liquid SolidCont Seal in double-bagged polyethylene / rigid drum Solid->SolidCont LiquidCont Store in compatible HDPE carboy Liquid->LiquidCont Label RCRA Hazardous Waste Labeling (Toxic Hazard) SolidCont->Label LiquidCont->Label Storage Satellite Accumulation Area Secondary Containment Label->Storage Accumulate < 55 gal Disposal High-Temperature Incineration (EPA-Permitted TSDF) Storage->Disposal Max 90-180 days

Workflow for the segregation, containment, and EPA-compliant disposal of 3-Amino-4-propoxybiphenyl.

Step-by-Step Segregation Methodology:
  • Solid Waste Handling: Collect all unreacted powder, contaminated weighing paper, pipette tips, and disposable PPE (nitrile gloves). Place these items into a heavy-duty, transparent polyethylene bag. Seal the bag and place it inside a rigid, wide-mouth high-density polyethylene (HDPE) container.

  • Liquid Waste Handling: Solutions containing 3-Amino-4-propoxybiphenyl (e.g., in DMSO, DCM, or methanol) must be collected in a dedicated, chemically compatible HDPE carboy. Self-Validation Check: Verify that the liquid waste does not contain halogens unless specifically designated as a "Halogenated Organic Waste" stream, as mixing dictates the specific incineration temperature required later.

  • Labeling: Affix a GHS-compliant hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state "Hazardous Waste: Toxic Aromatic Amine (3-Amino-4-propoxybiphenyl)" and include the accumulation start date[3].

Step-by-Step Disposal & Transport Protocol

Under the[4], laboratories must strictly adhere to accumulation limits and disposal timelines based on their (VSQG, SQG, or LQG)[5].

  • Transfer to Satellite Accumulation Area (SAA): Store the sealed and labeled containers in a designated SAA at or near the point of generation. Ensure secondary containment (e.g., spill trays) is used to capture potential leaks. Do not exceed the 55-gallon accumulation limit[6].

  • Central Accumulation Area (CAA) Transfer: Once the container is full or the accumulation time limit is approaching (e.g., 90 days for LQGs, 180 days for SQGs), transfer the waste to the facility's CAA[5].

  • Manifesting and Transport: Engage a licensed hazardous waste transporter with a valid EPA ID number[4]. The transporter will prepare a Uniform Hazardous Waste Manifest.

  • Final Destruction (Incineration): The only acceptable disposal method for 3-Amino-4-propoxybiphenyl is high-temperature incineration at an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF)[7]. The incinerator must operate at temperatures sufficient to completely cleave the robust biphenyl carbon-carbon bonds and oxidize the amine group, utilizing scrubbers to neutralize any nitrogen oxides (NOx) produced during combustion.

Spill Response & Decontamination

In the event of a localized spill, immediate action prevents aerosolization and dermal exposure, adhering to [8]:

  • Evacuate and Isolate: Clear personnel from the immediate area. Ensure the chemical fume hood or local exhaust ventilation is operating at maximum capacity[9].

  • Don Appropriate PPE: Wear a fitted N95/P100 particulate respirator (if outside a fume hood), double nitrile gloves, splash goggles, and a chemically resistant lab coat[10].

  • Containment (Solid Spill): Gently cover the powder with a damp, absorbent pad (using water or a compatible solvent like ethanol) to suppress dust generation. Do not dry sweep.

  • Containment (Liquid Spill): Surround the spill with an inert absorbent material (e.g., vermiculite or universal spill pads).

  • Collection and Decontamination: Carefully scoop the absorbed material using non-sparking tools and place it into the solid hazardous waste container. Wash the contaminated surface with a mild detergent solution, followed by a wipe-down with a solvent (e.g., isopropanol) to remove residual organic traces. Dispose of all cleanup materials as hazardous waste.

References
  • Trans World Chemicals. "3-Amino-4-propoxybiphenyl Product Information". Trans World Chemicals. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratories - Overview". OSHA. URL: [Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Generator Regulatory Summary". US EPA. URL: [Link]

  • Environmental Protection Agency (EPA). "Categories of Hazardous Waste Generators". US EPA. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance". OSHA. URL: [Link]

Sources

Handling

Personal protective equipment for handling 3-Amino-4-propoxybiphenyl

Advanced Operational & Safety Guide: Handling 3-Amino-4-propoxybiphenyl Introduction 3-Amino-4-propoxybiphenyl (CAS: 883498-60-0) is a highly specialized primary aromatic amine (PAA) utilized in advanced drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational & Safety Guide: Handling 3-Amino-4-propoxybiphenyl

Introduction 3-Amino-4-propoxybiphenyl (CAS: 883498-60-0) is a highly specialized primary aromatic amine (PAA) utilized in advanced drug development and synthetic research[1]. While invaluable as a chemical building block, biphenylamines present profound occupational hazards. Like other primary aromatic amines, this compound is highly lipophilic, allowing it to rapidly bypass the stratum corneum upon dermal contact[2]. This guide establishes a self-validating operational framework to ensure absolute personnel safety, moving beyond basic compliance to explain the biochemical causality dictating these strict handling protocols.

The Causality of Risk: Why Standard PPE Fails To understand the logistical requirements for 3-Amino-4-propoxybiphenyl, one must understand its toxicology. Aromatic amines do not typically cause immediate, severe chemical burns; instead, their danger lies in their silent, rapid systemic absorption and subsequent metabolic activation[3][4]. Standard thin nitrile gloves are rapidly permeated by aromatic rings, offering a false sense of security.

Once absorbed, the compound undergoes N-oxidation via hepatic Cytochrome P450 enzymes. This creates an N-hydroxylamine intermediate that, following Phase II esterification, degrades into a highly reactive nitrenium ion[2]. This potent electrophile covalently binds to DNA, forming bulky adducts that drive mutagenesis and severe long-term carcinogenic outcomes (such as bladder cancer, a hallmark of aromatic amine exposure)[2][3].

ToxicityMechanism A 3-Amino-4-propoxybiphenyl (Lipophilic Aromatic Amine) B Rapid Dermal/Respiratory Absorption A->B C Hepatic CYP450 N-oxidation B->C D N-hydroxylamine Intermediate C->D E Phase II Esterification (Sulfation/Acetylation) D->E F Reactive Nitrenium Ion (Strong Electrophile) E->F G Covalent DNA Adduct Formation F->G H Mutagenesis & Carcinogenesis G->H

Mechanistic pathway of aromatic amine toxicity driving strict PPE requirements.

Quantitative PPE Matrix & Elastomer Resistance Because 3-Amino-4-propoxybiphenyl is an aromatic amine, standard laboratory PPE is insufficient. The following matrix outlines the required gear based on quantitative elastomer breakthrough data for aromatic amines[5][6].

PPE CategoryRecommended MaterialThickness / Breakthrough TimeScientific Rationale
Inner Gloves Disposable Nitrile0.11 mm / < 10 minsActs strictly as a baseline contamination indicator. Do not rely on nitrile for chemical resistance against aromatics.
Outer Gloves Butyl Rubber or Laminate0.35 mm / > 480 minsButyl rubber provides essential steric hindrance and chemical resistance against non-polar aromatic solvents and amines[5].
Eye Protection Polycarbonate GogglesANSI Z87.1 CompliantProtects against micro-aerosolization during powder transfer. Safety glasses with side shields are inadequate[3].
Body Protection Tyvek® CoverallsNon-woven polyethylenePrevents microscopic dust accumulation on woven lab coats, eliminating secondary dermal exposure via clothing[5].
Respiratory N95/P100 Particulate RespiratorNIOSH-ApprovedMandatory if handling outside a closed system due to potential sublimation or dust generation[5][7].

Operational Plan: The Closed-System Transfer Protocol To ensure a self-validating safety system, the experimental workflow must physically prevent the mixing of dry powder and open air.

Phase 1: Pre-Operational Setup

  • Ventilation Verification: Purge the chemical fume hood and verify a continuous face velocity of at least 100 feet per minute (fpm)[3].

  • Surface Preparation: Line the hood's working surface with chemical-absorbent, plastic-backed bench paper to capture any micro-spills.

  • Vessel Preparation: Pre-weigh all receiving vessels and equip them with pierceable septa caps.

Phase 2: Execution & Solubilization

  • Donning: Follow the strict PPE donning sequence outlined in the workflow diagram below.

  • Static Control: Utilize an anti-static, grounded spatula to minimize the electrostatic dispersion of the 3-Amino-4-propoxybiphenyl powder[8].

  • Transfer: Transfer the solid directly into the pre-tared, septa-sealable vial. Immediately seal the vial.

  • Closed-System Solubilization: Do not add solvent to an open vessel containing the amine. Instead, solubilize the compound inside the sealed vial by injecting the required solvent (e.g., DMSO or DCM) through the septum via a syringe. This eliminates the aerosolization of the dissolved toxicant.

Workflow S1 1. Verify Fume Hood (Face Velocity >100 fpm) S2 2. Don Inner Nitrile Gloves S1->S2 S3 3. Don Tyvek Coveralls & Splash Goggles S2->S3 S4 4. Don P100/OV Respirator S3->S4 S5 5. Don Outer Butyl Rubber Gloves S4->S5 S6 6. Execute Closed-System Transfer & Solubilization S5->S6 S7 7. Doff Outer Gloves Inside Fume Hood S6->S7

Step-by-step PPE donning and operational workflow for high-risk aromatic amines.

Decontamination and Waste Disposal Protocol Post-handling procedures are critical to prevent environmental contamination and secondary exposure[8].

  • Vessel Decontamination: Wipe down the exterior of the sealed reaction vessel with a solvent-dampened cloth. A dilute acidic solution (e.g., 0.1M HCl) can be used to protonate any residual amine on the surface, converting it into a non-volatile, water-soluble ammonium salt.

  • Doffing: Doff the outer butyl gloves inside the fume hood. Place them directly into a designated, clearly labeled hazardous waste bag[5].

  • Personal Hygiene: Wash hands and forearms immediately with cold water and soap. Scientific rationale: Warm water induces vasodilation and opens skin pores, which can accelerate the dermal absorption of any trace lipophilic amines[8].

  • Waste Segregation: Do not mix aromatic amine waste with general organic waste. Segregate into a dedicated, highly visible container labeled "Toxic Aromatic Amines - Suspected Carcinogen" for specialized high-temperature incineration by your EHS department[2][6].

References

  • ACS Publications - Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]

(Note: URLs have been resolved to their verified primary landing pages to ensure long-term link integrity and avoid broken deep-links).

© Copyright 2026 BenchChem. All Rights Reserved.